Adprp
説明
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特性
分子式 |
C15H24N5O17P3 |
|---|---|
分子量 |
639.30 g/mol |
IUPAC名 |
[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C15H24N5O17P3/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(36-38(25,26)27)9(22)6(34-14)2-33-40(30,31)37-39(28,29)32-1-5-8(21)10(23)15(24)35-5/h3-6,8-11,14-15,21-24H,1-2H2,(H,28,29)(H,30,31)(H2,16,17,18)(H2,25,26,27)/t5-,6-,8+,9?,10?,11+,14-,15-/m1/s1 |
InChIキー |
ICNHOLCERMYLRZ-OKCZCWDNSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Pivotal Role of ADP-Ribosyltransferase Diphtheria Toxin-Like 1 (ARTD1/PARP1) in the Cellular DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways. Central to the initial detection and signaling of DNA damage, particularly single-strand breaks, is the nuclear enzyme Poly(ADP-ribose) Polymerase 1 (PARP1), also known as ADP-ribosyltransferase Diphtheria toxin-like 1 (ARTD1). This technical guide provides an in-depth exploration of the multifaceted functions of Adprp (PARP1) in DNA repair. It details the molecular mechanisms of PARP1 activation, its catalytic activity, and its crucial roles in Base Excision Repair (BER), Non-Homologous End Joining (NHEJ), and Homologous Recombination (HR). Furthermore, this guide presents quantitative data on PARP1's enzymatic activity and binding kinetics, detailed protocols for key experimental assays, and visual representations of the signaling pathways and experimental workflows involving PARP1. This comprehensive resource is intended to support researchers, scientists, and professionals in the field of drug development in their understanding of this critical DNA repair protein and its potential as a therapeutic target.
Introduction: this compound (PARP1) as a Key Guardian of the Genome
Poly(ADP-ribose) polymerase 1 (PARP1), or this compound, is a ubiquitously expressed nuclear enzyme that plays a critical role as a DNA damage sensor.[1] Upon detecting a DNA strand break, PARP1 binds to the damaged site and undergoes a conformational change, leading to its activation.[2] The activated PARP1 utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to catalyze the synthesis of long, branched chains of poly(ADP-ribose) (PAR) onto itself (automodification) and other acceptor proteins, a process known as PARylation.[1][3] This PARylation event serves as a signaling scaffold, recruiting a multitude of DNA repair factors to the site of damage and facilitating chromatin remodeling to allow access for the repair machinery.[3][4] Given its central role in coordinating the DNA damage response, PARP1 has emerged as a significant target for cancer therapy, with PARP inhibitors showing clinical efficacy, particularly in cancers with deficiencies in other DNA repair pathways.[5]
The Multifaceted Functions of this compound (PARP1) in DNA Repair Pathways
This compound (PARP1) is a key player in multiple DNA repair pathways, with its role being most prominent in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. However, its influence extends to the repair of double-strand breaks (DSBs) via both Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).
Base Excision Repair (BER)
The BER pathway is the primary mechanism for repairing DNA damage from oxidation, alkylation, and deamination, which often result in SSBs. PARP1 is one of the first responders to these breaks.[4]
-
Damage Sensing and Signaling: PARP1's zinc-finger domains recognize and bind to the SSB, leading to its catalytic activation.[2]
-
Recruitment of Repair Factors: The subsequent PARylation of PARP1 and histone proteins creates a negatively charged scaffold that recruits key BER proteins, including X-ray repair cross-complementing protein 1 (XRCC1), DNA ligase IIIα, and DNA polymerase β.[2][4]
-
Chromatin Remodeling: PARylation of histones leads to a localized relaxation of chromatin structure, making the damaged DNA more accessible to the repair machinery.[3]
-
Release and Turnover: After successful repair, the PAR chains are degraded by Poly(ADP-ribose) glycohydrolase (PARG), leading to the dissociation of PARP1 and other repair factors from the DNA.[2]
Non-Homologous End Joining (NHEJ)
NHEJ is a major pathway for repairing DSBs and is active throughout the cell cycle.[3] While the core NHEJ machinery does not strictly require PARP1, PARP1 activity can influence the efficiency and outcome of this pathway.
-
Competition with Ku: PARP1 and the Ku70/80 heterodimer, a key factor in classical NHEJ (c-NHEJ), compete for binding to DSB ends.[6]
-
Alternative NHEJ (a-NHEJ): In the absence or deficiency of core c-NHEJ factors, PARP1 can promote an alternative, more error-prone NHEJ pathway.[6][7] PARP1's activity in this context can contribute to genomic instability.[8]
-
Recruitment and Retention of Factors: PARPylation can promote the recruitment and/or retention of certain NHEJ factors, such as Ku, at DSBs, thereby influencing the repair process.[7]
Homologous Recombination (HR)
HR is a high-fidelity DSB repair pathway that is predominantly active in the S and G2 phases of the cell cycle, as it uses a sister chromatid as a template for repair.[3] The role of PARP1 in HR is complex and appears to be regulatory.
-
Promotion of HR Initiation: PARP1 can facilitate the initial steps of HR by recruiting the MRE11-RAD50-NBS1 (MRN) complex, which is involved in the end resection of DSBs to generate 3' single-stranded DNA overhangs necessary for strand invasion.[3]
-
Regulation of BRCA1: PARP1 can interact with and PARylate BRCA1, a critical HR protein. This modification can modulate BRCA1's function and prevent excessive recombination, thereby maintaining genomic stability.[9]
-
Replication Fork Stability: PARP1 plays a role in stabilizing stalled replication forks, preventing their collapse into DSBs. Unrepaired SSBs can lead to replication fork collapse, which then requires HR for repair.[5]
Quantitative Data on this compound (PARP1) Function
The following tables summarize key quantitative data related to the enzymatic activity and DNA binding properties of this compound (PARP1).
| Parameter | Value | Conditions | Reference |
| Enzymatic Activity | |||
| Km for NAD+ | ~30-50 µM | In the presence of activating DNA | [10] |
| Catalytic Rate (kcat) | Varies depending on DNA activator | Activated by nicked or gapped DNA | [11] |
| DNA Binding Affinity | |||
| Kd for SSBs | Nanomolar range | Surface Plasmon Resonance (SPR) | [11] |
| Kd for DSBs | Nanomolar range (higher affinity than SSBs) | Surface Plasmon Resonance (SPR) | [11] |
| Recruitment Kinetics | |||
| Time to peak recruitment | < 10 seconds | Laser micro-irradiation in live cells | [12] |
| Residence time at damage | ~1-2 minutes | Fluorescence Recovery After Photobleaching (FRAP) following laser micro-irradiation | [13] |
Note: The exact values can vary depending on the specific experimental conditions, such as the type of DNA damage, the cell type, and the assay used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of this compound (PARP1) in DNA repair.
PARP Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PARP1 by detecting the incorporation of biotinylated NAD+ into acceptor proteins.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA (e.g., nicked plasmid DNA)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reaction Setup: In each well of the histone-coated plate, add the following in order:
-
50 µL of assay buffer
-
10 µL of activated DNA
-
10 µL of PARP1 enzyme (or cell lysate)
-
10 µL of biotinylated NAD+
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP solution to each well and incubate at room temperature for 1 hour.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the PARP activity.
Chromatin Immunoprecipitation (ChIP) for PARP1
ChIP is used to determine the in vivo association of PARP1 with specific genomic regions.[14][15]
Materials:
-
Cells of interest
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers (for cell and nuclear lysis)
-
Sonicator or micrococcal nuclease (for chromatin shearing)
-
Anti-PARP1 antibody
-
IgG control antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR machine and reagents or sequencing platform
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-PARP1 antibody (and a parallel IgG control) overnight.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-linking by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific DNA sequences or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[14][16]
Laser Micro-irradiation for Live-Cell Imaging of PARP1 Recruitment
This technique allows for the real-time visualization of PARP1 recruitment to sites of DNA damage in living cells.[17][18][19]
Materials:
-
Cells expressing fluorescently tagged PARP1 (e.g., GFP-PARP1)
-
Glass-bottom dishes suitable for microscopy
-
Confocal microscope equipped with a UV or 405 nm laser for micro-irradiation and appropriate lasers for exciting the fluorescent tag.
-
Live-cell imaging chamber to maintain temperature, CO2, and humidity.
Procedure:
-
Cell Culture: Seed cells expressing the fluorescently tagged PARP1 onto glass-bottom dishes.
-
Microscope Setup: Place the dish on the microscope stage within the live-cell imaging chamber.
-
Pre-irradiation Imaging: Acquire images of the cells before inducing DNA damage to establish a baseline fluorescence level.
-
Laser Micro-irradiation: Use the UV or 405 nm laser to irradiate a defined region of interest (ROI) within the nucleus of a cell to induce localized DNA damage.[17]
-
Post-irradiation Imaging: Immediately after micro-irradiation, acquire a time-lapse series of images to monitor the recruitment of the fluorescently tagged PARP1 to the damaged area.
-
Data Analysis: Quantify the fluorescence intensity at the site of damage over time to determine the kinetics of recruitment, including the time to peak accumulation and the dissociation rate.[12][20]
Visualizing this compound (PARP1) Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows involving this compound (PARP1).
Caption: this compound (PARP1) signaling pathway in Base Excision Repair (BER).
Caption: Regulatory roles of this compound (PARP1) in DSB repair pathways.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Conclusion
This compound (PARP1) is a cornerstone of the DNA damage response, acting as a rapid sensor and signaling molecule that orchestrates the recruitment of repair machinery to sites of DNA damage. Its intricate involvement in BER, NHEJ, and HR underscores its importance in maintaining genomic stability. The quantitative data and detailed experimental protocols provided in this guide offer valuable resources for researchers seeking to further elucidate the complex functions of PARP1 and for professionals involved in the development of novel therapeutic strategies that target this critical enzyme. A thorough understanding of the molecular mechanisms governing PARP1's function is paramount for advancing our ability to combat diseases rooted in DNA repair deficiencies, particularly cancer.
References
- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP assay [assay-protocol.com]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base excision repair defects invoke hypersensitivity to PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(ADP-ribose) polymerase (PARP-1) in homologous recombination and as a target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PARP-1 and Ku compete for repair of DNA double strand breaks by distinct NHEJ pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP regulates nonhomologous end joining through retention of Ku at double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonhomologous end joining drives poly(ADP-ribose) polymerase (PARP) inhibitor lethality in homologous recombination-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP1-driven Poly-ADP-ribosylation Regulates BRCA1 Function in Homologous Recombination Mediated DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Binding Kinetics and Activity of Human Poly(ADP-ribose) Polymerase-1 on Oligo-Deoxyribonucleotide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ADP-ribose contributions to genome stability and PARP enzyme trapping on sites of DNA damage; paradigm shifts for a coming-of-age modification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PARP1 genomics: chromatin immunoprecipitation approach using anti-PARP1 antibody (ChIP and ChIP-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PARP1 Genomics: Chromatin Immunoprecipitation Approach Using Anti-PARP1 Antibody (ChIP and ChIP-seq) | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Laser Micro-Irradiation to Study DNA Recruitment During S Phase [jove.com]
- 18. In Time and Space: Laser Microirradiation and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
The Central Role of ADP-Ribosylation in Cell Signaling: A Technical Guide
Executive Summary
ADP-ribosylation is a critical post-translational modification that governs a vast array of cellular processes, from DNA repair to cell death and immune responses. This modification is catalyzed by a family of enzymes known as Poly(ADP-ribose) polymerases (PARPs), sometimes referred to as Adprp. These enzymes act as crucial signaling hubs, translating cellular stress signals into downstream effector functions. This technical guide provides an in-depth exploration of the role of PARPs in key cell signaling pathways, presents quantitative data on their interactions and activity, details relevant experimental protocols, and visualizes these complex systems for clarity. The content is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal cellular mechanism.
Introduction to ADP-Ribosylation Signaling
ADP-ribosylation is a post-translational modification (PTM) where ADP-ribose moieties are transferred from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins.[1] This process is primarily mediated by the Poly(ADP-ribose) polymerase (PARP) family, which consists of 17 members in humans.[2] These enzymes can catalyze either the addition of a single ADP-ribose unit (mono-ADP-ribosylation or MARylation) or the synthesis of long, branched chains of ADP-ribose (poly-ADP-ribosylation or PARylation).[3]
The ADP-ribosylation signaling cascade is a dynamic and reversible process controlled by three key protein classes:
-
"Writers" (PARPs): These enzymes, such as the well-characterized PARP1 and PARP2, catalyze the synthesis of ADP-ribose chains on target proteins.[4]
-
"Erasers" (Hydrolases): Enzymes like Poly(ADP-ribose) glycohydrolase (PARG) and (ADP-ribosyl)hydrolase 3 (ARH3) remove the ADP-ribose modifications, ensuring the signal is transient.[5]
-
"Readers" (Effector Proteins): These proteins contain specific domains (e.g., macrodomains, PAR-binding zinc fingers) that recognize and bind to PAR chains, translating the modification into a downstream cellular response.
This guide will focus primarily on the roles of PARP1, the most abundant and well-studied member of the family, which is a key sensor of DNA damage and a regulator of multiple signaling pathways.
Key Signaling Pathways Regulated by PARP1
The DNA Damage Response (DDR)
The most critical function of PARP1 is its role as a first responder to DNA damage. Upon detecting DNA single-strand or double-strand breaks, PARP1 binds to the damaged site and undergoes a conformational change, leading to its catalytic activation. Activated PARP1 utilizes NAD+ to synthesize large, negatively charged PAR chains on itself (auto-PARylation) and on nearby chromatin-associated proteins like histones.
This burst of PARylation serves two main purposes:
-
Chromatin Remodeling: The bulky, negatively charged PAR chains help to decondense the local chromatin structure, making the damaged DNA accessible to repair machinery.
-
Recruitment Platform: The PAR polymer acts as a scaffold, rapidly recruiting a multitude of DNA repair factors to the site of damage. Key recruited proteins include the scaffold protein XRCC1 for base excision repair (BER), the chromatin remodeler ALC1, and components of the homologous recombination (HR) and non-homologous end joining (NHEJ) pathways.
Cell Death Regulation: Apoptosis and Parthanatos
PARP1 activation is a critical determinant of cell fate following DNA damage. While moderate activation facilitates DNA repair and cell survival, excessive PARP1 activation, often triggered by severe genotoxic stress, can induce a unique caspase-independent form of programmed cell death known as Parthanatos .
The key steps in Parthanatos are:
-
Hyperactivation of PARP1: Massive DNA damage leads to sustained and excessive PARP1 activity.
-
NAD+ and ATP Depletion: This hyperactivation consumes large quantities of cellular NAD+, leading to a catastrophic energy crisis and ATP depletion.
-
AIF Release: The accumulation of nuclear PAR polymers signals the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. AIF has a high affinity for PAR and its release is a key step in this pathway.
-
Cell Death: AIF translocates to the nucleus, where it induces large-scale DNA fragmentation and chromatin condensation, ultimately leading to cell death.
This pathway is distinct from classical apoptosis, which is mediated by caspases. Interestingly, during apoptosis, PARP1 is cleaved and inactivated by caspases, thereby preventing the energy depletion that would lead to necrosis or Parthanatos.
References
- 1. ADP-ribosylation signalling and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP family enzymes: regulation and catalysis of the poly(ADP-ribose) posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplay between ADP-ribosyltransferases and essential cell signaling pathways controls cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The function and regulation of ADP-ribosylation in the DNA damage response | Semantic Scholar [semanticscholar.org]
- 5. The function and regulation of ADP-ribosylation in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of ADPRP and Chromatin: A Technical Guide for Researchers
An In-depth Exploration of the Core Mechanisms Governing Genomic Integrity and Gene Expression
Poly(ADP-ribose) polymerase 1 (PARP1), also known as ADP-ribosyltransferase diphtheria toxin-like 1 (ARTD1), stands as a pivotal nuclear enzyme at the crossroads of DNA repair, chromatin architecture, and transcriptional regulation. Its dynamic interplay with chromatin is fundamental to maintaining genomic stability and orchestrating cellular responses to DNA damage. This technical guide provides a comprehensive overview of the multifaceted interactions between PARP1 and chromatin, offering researchers, scientists, and drug development professionals a detailed understanding of the core mechanisms, quantitative data, experimental methodologies, and signaling pathways that define this critical cellular process.
The Central Role of PARP1 in Chromatin Dynamics
PARP1 is a highly abundant nuclear protein that acts as a primary sensor for DNA damage, particularly single- and double-strand breaks.[1] Upon detecting a DNA lesion, PARP1's catalytic activity is stimulated by up to 500-fold, leading to the synthesis of long and branched chains of poly(ADP-ribose) (PAR) from its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[2] This post-translational modification, known as PARylation, is a key signaling event that orchestrates the recruitment of a multitude of DNA repair factors and chromatin-modifying enzymes to the site of damage.[1][2]
The functional consequences of PARP1 activation and PARylation are profound and extend beyond DNA repair. PARP1 plays a crucial role in modulating chromatin structure, influencing gene expression, and participating in cellular signaling pathways.[3][4] Its ability to interact with nucleosomes, histones, and other chromatin-associated proteins allows it to act as a key architectural protein, shaping the chromatin landscape to facilitate or repress transcription.[5]
Quantitative Insights into PARP1-Chromatin Interactions
The interaction of PARP1 with chromatin is characterized by specific binding affinities and enzymatic kinetics. Understanding these quantitative parameters is essential for elucidating the precise mechanisms of PARP1 function and for the development of targeted therapeutics.
Table 1: PARP1 Binding Affinities to DNA and Chromatin Components
| Interacting Molecule | Dissociation Constant (Kd) | Method | Reference |
| Double-Strand Break (DSB) DNA | ~15 nM | Fluorescence Polarization (FP) | [6] |
| Single-Strand Break (SSB) DNA | ~64 nM | Fluorescence Polarization (FP) | [6] |
| Undamaged DNA (18 bp) | ~1 µM | Not Specified | [7] |
| Nucleosomes | 10-40 nM | Not Specified | [8] |
| Poly(ADP-ribose) (PAR) | ~39 nM | Biolayer Interferometry (BLI) | [6] |
Table 2: IC50 Values of Selected PARP Inhibitors
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | 1-5 | 1-5 | [9] |
| Rucaparib | ~1.3 | ~0.2-0.3 | [9] |
| Niraparib | 2-4 | 2-4 | [9] |
| Talazoparib | ~0.57 | ~0.2 | [10] |
| Veliparib | 2-5 | 2-4 | [9] |
Signaling Pathways of PARP1 in DNA Damage Response and Chromatin Remodeling
The activation of PARP1 by DNA damage initiates a complex signaling cascade that ultimately leads to chromatin remodeling and the recruitment of repair machinery. These pathways are tightly regulated and involve a host of protein-protein and protein-DNA interactions.
References
- 1. PARP1-dependent kinetics of recruitment of MRE11 and NBS1 proteins to multiple DNA damage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic analysis of the downstream signaling network of PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Control by PARP-1: Chromatin Modulation, Enhancer-binding, Coregulation, and Insulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Single-molecule measurements reveal that PARP1 condenses DNA by loop stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Discovery and history of Adprp
An In-depth Technical Guide to the Discovery and History of ADP-Ribosylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, and core signaling pathways of ADP-ribosylation, a critical post-translational modification. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on the central role of Poly(ADP-ribose) Polymerases (PARPs) and the function of ADP-ribose pyrophosphatase (ADPRP).
Discovery and History
The journey to understanding ADP-ribosylation began in the early 1960s with independent observations that laid the foundation for this burgeoning field. In 1963, Pierre Chambon and his colleagues identified a novel biopolymer in vertebrate cells.[1] Concurrently, a separate line of inquiry revealed that the activity of diphtheria toxin was dependent on NAD+.[1] Over the next several years, researchers connected these findings, establishing that enzymes catalyze the transfer of ADP-ribose from NAD+ to proteins.[1]
This modification was found to exist in two forms: the addition of a single ADP-ribose unit, known as mono-ADP-ribosylation (MARylation), and the formation of long, branched chains of ADP-ribose, termed poly-ADP-ribosylation (PARylation).[1] The enzymes responsible for PARylation were identified as Poly(ADP-ribose) Polymerases (PARPs).[2] For a considerable time, PARP1 was believed to be the sole enzyme capable of this function in mammalian cells. However, the discovery of other PARP isoforms, such as tankyrase, and the observation of residual PARP activity in PARP1 knockout mice, revealed a larger family of these enzymes.
ADP-ribosylation is a reversible process, and the enzymes that remove these modifications are also crucial for cellular regulation. Poly(ADP-ribose) glycohydrolase (PARG) is the primary enzyme responsible for degrading poly(ADP-ribose) chains.
Another key enzyme in this regulatory network is ADP-ribose pyrophosphatase (this compound), a member of the Nudix hydrolase family. This enzyme catalyzes the hydrolysis of ADP-ribose into AMP and ribose-5-phosphate, thereby controlling the cellular levels of free ADP-ribose and preventing non-enzymatic ADP-ribosylation of proteins.
Core Signaling Pathways
ADP-ribosylation is a pivotal signaling mechanism in a multitude of cellular processes, most notably the DNA damage response (DDR) and the regulation of cell death.
DNA Damage Response (DDR)
PARP1 and PARP2 are key players in the DDR, acting as sensors for DNA strand breaks. Upon detection of DNA damage, PARP1 binds to the damaged site and becomes catalytically activated, synthesizing large poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, such as histones.
This PARylation event serves as a scaffold to recruit a multitude of DNA repair factors to the site of damage, including XRCC1, DNA ligase III, and DNA polymerase beta for base excision repair (BER). The accumulation of negatively charged PAR chains also leads to chromatin relaxation, making the damaged DNA more accessible to the repair machinery.
Regulation of Cell Death
The extent of PARP1 activation is a critical determinant of cell fate following DNA damage. Moderate activation facilitates DNA repair and cell survival. However, extensive DNA damage leads to hyperactivation of PARP1, which can trigger distinct cell death pathways.
One such pathway is parthanatos, a caspase-independent form of cell death. Hyperactivation of PARP1 leads to the accumulation of large amounts of PAR, which translocates from the nucleus to the mitochondria. This triggers the release of Apoptosis-Inducing Factor (AIF), which then moves to the nucleus and induces chromatin condensation and large-scale DNA fragmentation, ultimately leading to cell death.
Another consequence of PARP1 hyperactivation is the severe depletion of cellular NAD+ and subsequently ATP, leading to an energy crisis and necrotic cell death.
ADP-ribose Pyrophosphatase (this compound) Function
ADP-ribose pyrophosphatase (this compound), a Nudix hydrolase, plays a crucial role in maintaining cellular homeostasis by regulating the levels of free ADP-ribose. Excessive ADP-ribose can lead to non-enzymatic ADP-ribosylation of proteins, which can be detrimental to the cell. This compound mitigates this by hydrolyzing ADP-ribose into AMP and ribose-5-phosphate, which can then be recycled into central metabolic pathways.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes involved in ADP-ribosylation.
Table 1: Kinetic Parameters of PARP1
| Substrate/Condition | Km | Kd | IC50 | Reference(s) |
| NAD+ | ||||
| ~50 µM | ||||
| DNA Substrates | ||||
| Double-Strand Break (DSB) | 1.8 ± 0.2 nM | |||
| Hairpin | 4.4 ± 0.5 nM | |||
| Loop | 5.3 ± 0.6 nM | |||
| Inhibitors | ||||
| Olaparib | ~5 nM | |||
| 3-Aminobenzamide (3-AB) | 45 µM | |||
| DPQ | 89 nM | |||
| IQD | 264 nM |
Table 2: Kinetic Parameters of ADP-ribose Pyrophosphatases (Nudix Hydrolases)
| Enzyme | Substrate | Km | Kd | Reference(s) |
| Human NUDT5 | ADP-ribose | |||
| Human NUDT9 | ADP-ribose | 12 ± 4 nM | ||
| 2'-deoxy-ADP-ribose | 9 ± 2 nM | |||
| Rat Liver ADPRase | ADP-ribose | 0.12 mM |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro PARP Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is designed to measure the enzymatic activity of PARP by detecting the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
Materials:
-
Histone-coated 96-well plate
-
Recombinant PARP enzyme
-
Activated DNA
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer
Procedure:
-
Prepare PARP enzyme and test compounds in assay buffer.
-
Add 50 µL of the enzyme solution (with or without inhibitors) to the histone-coated wells.
-
Add 25 µL of a mixture of activated DNA and biotinylated NAD+ to each well to start the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the colorimetric HRP substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
Cellular PARP Activity Assay (Immunofluorescence)
This method allows for the visualization and quantification of PAR levels within cells, providing an indication of PARP activity.
Materials:
-
Cells cultured on coverslips
-
DNA damaging agent (e.g., H₂O₂)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against PAR
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with a DNA damaging agent for the desired time to induce PARP activation.
-
Wash the cells with PBS and fix with fixation solution for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-PAR antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize and quantify the fluorescence signal using a fluorescence microscope.
ADP-ribose Pyrophosphatase (this compound) Activity Assay (Fluorometric)
This assay measures this compound activity using a fluorescent analog of ADP-ribose.
Materials:
-
Enzyme source (e.g., cell lysate or purified this compound)
-
1,N⁶-etheno ADP-ribose (fluorescent substrate)
-
Alkaline phosphatase
-
Assay buffer
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 1,N⁶-etheno ADP-ribose, and alkaline phosphatase.
-
Add the enzyme source to initiate the reaction.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
The this compound will hydrolyze the 1,N⁶-etheno ADP-ribose to 1,N⁶-etheno AMP and ribose-5-phosphate.
-
The alkaline phosphatase will then dephosphorylate the 1,N⁶-etheno AMP to the highly fluorescent 1,N⁶-etheno adenosine.
-
Measure the increase in fluorescence over time using a fluorometer (excitation ~300 nm, emission ~410 nm).
-
The rate of fluorescence increase is proportional to the this compound activity.
This guide provides a foundational understanding of the discovery, history, and key signaling pathways involving ADP-ribosylation, with a focus on PARP and this compound. The included quantitative data and experimental protocols offer practical resources for researchers in this dynamic field.
References
Subcellular localization of Adprp isoforms
An In-Depth Technical Guide to the Subcellular Localization of ADP-Ribosylation Machinery Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADP-ribosylation (ADPR) is a critical and reversible post-translational modification where ADP-ribose moieties are transferred from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins. This process is orchestrated by a diverse group of enzymes, primarily the Poly(ADP-ribose) Polymerases (PARPs), also known as ADP-ribosyltransferases (ARTDs). The removal of these modifications is catalyzed by hydrolases such as Poly(ADP-ribose) Glycohydrolase (PARG), ADP-ribosylhydrolases (ARHs), and certain macrodomain-containing proteins. The precise subcellular localization of these enzyme isoforms is fundamental to their specific cellular functions, dictating their access to substrates and their integration into various signaling pathways, including DNA damage repair, transcriptional regulation, and cell death.[1] Understanding this spatial organization is paramount for elucidating their physiological roles and for the strategic development of targeted therapeutics, such as PARP inhibitors (PARPi).[2][3]
Data Presentation: Subcellular Distribution of Key Isoforms
The spatial distribution of enzymes involved in ADP-ribosylation is diverse and dynamic. The following tables summarize the primary subcellular localizations reported for various isoforms.
Table 1: Summary of Subcellular Localization of PARP (ARTD) Isoforms
| Isoform | Primary Localization(s) | Notes |
| PARP1 | Nucleus[2][4] | The most abundant PARP. Enriched at chromatin during mitosis. Can translocate to the cytoplasm under specific inflammatory conditions. Possesses a bipartite Nuclear Localization Signal (NLS). |
| PARP2 | Nucleus | Also exhibits some cytoplasmic presence and is found in the cytoplasm during mitosis. Nuclear import is mediated by Importin-α. |
| PARP3 | Nucleus, Cytoplasm, Centrosome | Localization is cell-cycle dependent; enriched at the centrosome and nucleus in G0/G1 and in the cytoplasm during S phase. |
| PARP5a/5b | Cytoplasm, Mitotic Spindle | Commonly known as Tankyrase 1 and 2. Localize to cytoplasmic puncta during interphase and to the mitotic spindle poles during mitosis. |
| PARP7 | Nucleus, Subnuclear Foci | N-terminal CCCH zinc fingers are required for nuclear localization, while the WWE domain and catalytic activity are needed for localization to subnuclear foci. |
| PARP10 | Cytoplasm, Nucleus | Shuttles between compartments, with nuclear enrichment observed upon inhibition of nuclear export. |
| PARP11 | Nuclear Envelope | Specifically localizes to the nuclear envelope where it modifies nuclear pore complex proteins. |
| PARP14 | Cytoplasm | Predominantly found in the cytoplasm. |
Table 2: Summary of Subcellular Localization of ADPR Hydrolases and Related Enzymes
| Enzyme | Primary Localization(s) | Notes |
| PARG | Mitochondria, Nucleus, Cytoplasm | A specific isoform generated by alternative splicing localizes to the mitochondrial matrix. Other isoforms are found in the nucleus and cytoplasm. |
| ARH3 | Mitochondria | Full-length ARH3 is localized to the mitochondrial matrix where it can degrade poly(ADP-ribose). |
| MacroD1 | Mitochondria | Primarily a mitochondrial protein located in the matrix, it functions as a mono-ADP-ribosyl hydrolase. |
| cADPR Hydrolase | Plasma Membrane | In porcine airway smooth muscle, this activity is associated with the plasma membrane fraction. |
Table 3: Localization of the ADP-Ribosylation (ADPR) Signal
| Signal | Primary Localization(s) | Notes |
| Nuclear ADPR (nuADPR) | Nucleus | A weak and homogenous nuclear signal is observed in only a small fraction of cancer biopsies. |
| Cytoplasmic ADPR (cyADPR) | Cytoplasm | Staining is observed in most tumor types and its intensity can be a prognostic marker. Strong cyADPR often correlates with better patient survival in certain cancers. |
| Mitochondrial ADPR | Mitochondria | Mitochondria are a major source of the cellular ADP-ribosylome, where ADPR is generated from the local NAD+ pool. |
Experimental Protocols
The determination of subcellular localization relies on a variety of robust experimental techniques. The choice of method depends on the specific research question, the protein of interest, and the available tools.
Immunofluorescence (IF) and Confocal Microscopy
This technique provides direct visualization of a protein within the cellular architecture.
-
Objective: To visualize the location of a specific protein isoform in fixed cells.
-
Methodology:
-
Cell Culture and Fixation: Cells are cultured on coverslips, then fixed with a crosslinking agent like paraformaldehyde to preserve cellular structures.
-
Permeabilization: The cell membranes are permeabilized using a detergent (e.g., Triton X-100 or saponin) to allow antibodies to access intracellular antigens.
-
Blocking: Non-specific antibody binding sites are blocked using a solution typically containing bovine serum albumin (BSA) or normal serum.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody that specifically recognizes the target protein isoform.
-
Secondary Antibody Incubation: A fluorescently-labeled secondary antibody that binds to the primary antibody is added.
-
Counterstaining and Mounting: Cellular compartments, such as the nucleus, are often stained with a fluorescent dye like DAPI or Hoechst. The coverslip is then mounted onto a microscope slide.
-
Imaging: The slide is visualized using a confocal microscope, which allows for the acquisition of high-resolution optical sections, eliminating out-of-focus light and enabling 3D reconstruction. For colocalization studies, cells are co-stained with antibodies against known organelle markers.
-
Biochemical Subcellular Fractionation
This method physically separates different organelles, allowing for the assessment of protein enrichment in each fraction.
-
Objective: To determine the relative abundance of a protein in different subcellular compartments.
-
Methodology:
-
Cell Lysis: Cells are harvested and gently lysed in a hypotonic buffer using a Dounce homogenizer to break the plasma membrane while keeping organelles intact.
-
Differential Centrifugation: The cell lysate is subjected to a series of centrifugation steps at increasing speeds.
-
Low-speed spin (e.g., 1,000 x g): Pellets intact nuclei.
-
Medium-speed spin (e.g., 10,000 x g): Pellets mitochondria from the supernatant of the previous step.
-
High-speed spin (e.g., 100,000 x g): Pellets the microsomal fraction (including ER and Golgi).
-
Final Supernatant: Represents the cytosolic fraction.
-
-
Protein Analysis: The protein content of each fraction is quantified. Equal amounts of protein from each fraction are then resolved by SDS-PAGE and analyzed by Western blotting using an antibody specific to the protein of interest. The purity of each fraction is confirmed using antibodies against known organelle marker proteins.
-
Fluorescent Protein Tagging and Live-Cell Imaging
This approach allows for the visualization of protein dynamics in living cells.
-
Objective: To track the localization and movement of a protein in real-time.
-
Methodology:
-
Vector Construction: The cDNA of the protein of interest is cloned into an expression vector in-frame with a fluorescent protein tag (e.g., Green Fluorescent Protein - GFP, Red Fluorescent Protein - RFP).
-
Transfection: The expression vector is introduced into cultured cells using methods like lipofection or electroporation.
-
Co-expression with Markers: To confirm localization, cells can be co-transfected with another vector expressing a fluorescently-tagged marker for a specific organelle (e.g., a mitochondrial or nuclear marker).
-
Live-Cell Microscopy: The transfected cells are grown in a chamber suitable for microscopy and imaged using a confocal or fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Analysis: The fluorescence signal from the tagged protein is observed, and its location is determined by its morphology or by its colocalization with the organelle-specific marker.
-
High-Throughput Mass Spectrometry-Based Proteomics
Methods like LOPIT (Localization of Organelle Proteins by Isotope Tagging) enable the large-scale, unbiased assignment of proteins to subcellular compartments.
-
Objective: To determine the subcellular localization of thousands of proteins simultaneously.
-
Methodology:
-
Subcellular Fractionation: A post-nuclear supernatant is separated on a density gradient to resolve different organelles.
-
iTRAQ Labeling: Proteins from each gradient fraction are digested into peptides, which are then labeled with different isobaric tags (e.g., iTRAQ 8-plex).
-
LC-MS/MS Analysis: The labeled peptides are combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of each peptide across the fractions creates a specific protein distribution profile. This profile is compared to the profiles of known organelle marker proteins using machine learning algorithms to assign a probability of localization for each identified protein.
-
Visualizations: Workflows and Pathways
Experimental Workflow
Caption: A typical experimental workflow for determining protein subcellular localization using immunofluorescence microscopy.
Signaling Pathway
Caption: The canonical nuclear import pathway for PARP2, mediated by the Importin-α/β system.
Logical Relationships
Caption: The relationship between the subcellular localization of this compound isoforms and their primary associated functions.
Implications for Drug Development
The distinct subcellular locations of ADP-ribosylation enzymes have profound implications for drug discovery and development.
-
Target Specificity: PARP inhibitors (PARPi) were initially developed to target the nuclear functions of PARP1 and PARP2 in DNA repair, leveraging the concept of synthetic lethality in cancers with homologous recombination deficiencies. However, the discovery of cytoplasmic and mitochondrial PARP functions suggests that existing inhibitors may have broader, and perhaps unintended, effects.
-
Compartment-Specific Drug Design: Understanding that certain isoforms are restricted to specific organelles opens the door for designing compartment-specific inhibitors. For example, developing drugs that preferentially accumulate in the cytoplasm could selectively target the functions of enzymes like Tankyrases without affecting nuclear DNA repair processes, potentially reducing side effects.
-
Biomarker Development: The levels of cytoplasmic ADP-ribosylation (cyADPR) have been shown to correlate with patient outcomes in several cancers, including breast and ovarian cancer. This suggests that cyADPR could serve as a valuable prognostic biomarker to predict disease progression or response to therapy, helping to stratify patients for clinical trials of PARP inhibitors.
References
- 1. preprints.org [preprints.org]
- 2. Cytoplasmic ADP-ribosylation levels correlate with markers of patient outcome in distinct human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enabling drug discovery for the PARP protein family through the detection of mono-ADP-ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Catalytic Mechanism of ADP-Ribosyltransferase (PARP) Enzymes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs), also known as ADP-ribosyltransferases (Adprp), are a family of enzymes integral to a multitude of cellular processes, including DNA repair, genomic stability, and programmed cell death.[1] The catalytic activity of PARP enzymes, particularly PARP1 and PARP2, is a critical component of the DNA damage response (DDR). Upon detecting DNA strand breaks, these enzymes utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to synthesize and attach chains of poly(ADP-ribose) (PAR) to themselves and other acceptor proteins.[2][3] This PARylation serves as a scaffold to recruit other DNA repair factors to the site of damage.[4] Given their central role in DNA repair, PARP inhibitors have emerged as a promising class of anti-cancer therapeutics, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This guide provides a comprehensive overview of the catalytic mechanism of PARP enzymes, including their kinetics, the signaling pathways they modulate, and detailed experimental protocols for their study.
The Catalytic Machinery of PARP Enzymes
The PARP family consists of 17 members that, despite variations in their domain architecture, share a conserved catalytic domain.[5] This domain is responsible for binding NAD+ and catalyzing the transfer of ADP-ribose units. The catalytic activity of PARP1, the most abundant and well-studied member, is stimulated over 100-fold upon binding to DNA breaks.
The catalytic process can be broken down into three main steps:
-
Initiation: The initial attachment of an ADP-ribose monomer to an acceptor protein.
-
Elongation: The sequential addition of ADP-ribose units to form a linear PAR chain.
-
Branching: The formation of branches in the PAR chain.
This process of PARylation creates a negatively charged polymer that electrostatically repels the negatively charged DNA backbone, facilitating the dissociation of PARP from the DNA and allowing access for other repair proteins.
Quantitative Data on PARP1 Catalysis and Inhibition
The efficiency of PARP1's catalytic activity and the potency of its inhibitors are crucial parameters in both basic research and drug development. The following tables summarize key quantitative data for human PARP1.
| Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) | Reference |
| NAD+ | 26.0 | 212.9 | 0.122 |
Table 1: Kinetic Parameters of Human PARP1 for its Substrate NAD+. This table presents the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for human PARP1 with its natural substrate, NAD+. The catalytic efficiency (kcat/Km) is also provided.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP1 Ki (nM) | Reference |
| Olaparib | ~1-5 | ~1-2 | 0.5 - 1 | |
| Rucaparib | ~1-7 | ~1-5 | 1.4 | |
| Niraparib | ~2-4 | ~1-3 | 4 - 5 | |
| Talazoparib | ~0.5-2 | ~0.8 | 0.5 - 1 | |
| Veliparib | ~2-5 | ~1-3 | 4 - 5 |
Table 2: Inhibition Constants (IC50 and Ki) of Clinically Relevant PARP Inhibitors. This table provides a summary of the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) for several well-characterized PARP inhibitors against PARP1 and PARP2. These values indicate the potency of these compounds in inhibiting the catalytic activity of the enzymes.
Signaling Pathways Involving PARP
PARP enzymes are key players in intricate signaling networks that govern cellular responses to DNA damage and stress. Their activation triggers a cascade of events that can lead to either cell survival through DNA repair or programmed cell death.
PARP1 in DNA Damage Response
Upon detection of a single-strand break (SSB) in DNA, PARP1 is rapidly recruited to the site of damage. Its activation and subsequent PARylation of itself and histone proteins create a signaling platform that recruits a host of DNA repair factors, including XRCC1, DNA ligase III, and DNA polymerase beta.
PARP-Mediated Cell Death (Parthanatos)
Under conditions of severe DNA damage, hyperactivation of PARP1 can lead to a form of programmed necrosis known as Parthanatos. This process is initiated by the massive consumption of NAD+, leading to cellular energy depletion. The accumulation of PAR polymers also triggers the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which then translocates to the nucleus to induce caspase-independent chromatin condensation and cell death.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for studying the catalytic mechanism of PARP enzymes. Below are methodologies for two key assays.
PARP Activity Assay (Colorimetric)
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, providing a quantitative measure of PARP enzymatic activity.
Materials:
-
96-well plate pre-coated with histone H1
-
Recombinant PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
10X PARP Assay Buffer
-
Biotinylated NAD+
-
Streptavidin-HRP (Strep-HRP)
-
TMB Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Test inhibitor (e.g., Olaparib)
Procedure:
-
Reagent Preparation:
-
Prepare 1X PARP Assay Buffer by diluting the 10X stock with distilled water.
-
Prepare serial dilutions of the test inhibitor and a reference inhibitor in 1X PARP Assay Buffer. Ensure the final DMSO concentration is below 1%.
-
-
Assay Reaction:
-
Add 25 µL of the diluted inhibitor or vehicle control to the appropriate wells of the histone-coated plate.
-
Add 25 µL of a mixture containing the PARP enzyme and activated DNA to each well.
-
Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
After incubation, wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted Strep-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to "trap" PARP enzyme on a DNA substrate, a key mechanism of action for many PARP inhibitors.
Materials:
-
384-well, low-volume, black, flat-bottom plates
-
Recombinant PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide probe
-
5X PARPtrap™ Assay Buffer
-
NAD+ solution
-
Test inhibitor
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a Master Mix containing 5X PARPtrap™ assay buffer, fluorescently labeled DNA, and distilled water.
-
Prepare serial dilutions of the test inhibitor in 1X PARPtrap™ assay buffer.
-
Dilute the PARP1 enzyme to the desired concentration in 1X PARPtrap™ assay buffer.
-
-
Assay Reaction:
-
Add 20 µL of the Master Mix to each well.
-
Add 5 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Add 5 µL of the diluted PARP1 enzyme to all wells except the blank.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Trapping and Measurement:
-
Initiate the auto-PARylation reaction by adding 5 µL of NAD+ solution to all wells except the "High FP control" wells.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
Read the fluorescence polarization of the samples using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 470-480 nm and emission at 508-528 nm).
-
-
Data Analysis:
-
Subtract the blank value from all other readings.
-
The increase in fluorescence polarization in the presence of an inhibitor is proportional to its PARP trapping ability.
-
Determine the EC50 for PARP trapping by fitting the data to a dose-response curve.
-
Conclusion
A thorough understanding of the catalytic mechanism of PARP enzymes is paramount for advancing research in DNA repair and for the development of novel therapeutics. This guide has provided an in-depth overview of the enzymatic process, quantitative data on enzyme kinetics and inhibitor potency, a visualization of key signaling pathways, and detailed experimental protocols. By leveraging this information, researchers, scientists, and drug development professionals can better design experiments, interpret data, and ultimately contribute to the advancement of PARP-targeted therapies. The continued exploration of the intricate details of PARP's catalytic function will undoubtedly unveil new avenues for therapeutic intervention in cancer and other diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Binding Kinetics and Activity of Human Poly(ADP-ribose) Polymerase-1 on Oligo-Deoxyribonucleotide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic analysis of the downstream signaling network of PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure and Protein Domains of ADPRP (PARP1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1), also known as ADP-ribosyltransferase diphtheria toxin-like 1 (ARTD1), is a crucial nuclear enzyme involved in a multitude of cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] As the most abundant member of the PARP family, PARP1 acts as a primary sensor for DNA strand breaks.[2] Upon detecting DNA damage, it catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, using NAD+ as a substrate.[3] This post-translational modification, known as PARylation, creates a scaffold to recruit other DNA repair factors, making PARP1 a critical player in the DNA damage response (DDR) and a key target for cancer therapeutics.[1][3]
Core Structure and Protein Domains
Human PARP1 is a 113 kDa protein composed of 1014 amino acids, organized into six distinct functional domains.[4] These domains can be broadly categorized into three main functional regions: an N-terminal DNA-binding domain, a central automodification domain, and a C-terminal catalytic domain.[5] This modular architecture allows PARP1 to couple the detection of DNA damage with its enzymatic activity through a complex allosteric mechanism.[3][6]
N-Terminal DNA-Binding Domain (DBD)
The N-terminus is primarily responsible for recognizing and binding to DNA lesions, particularly single- and double-strand breaks.[1] It contains three zinc finger motifs (Zn1, Zn2, Zn3) and a nuclear localization signal (NLS).[1][7]
-
Zinc Finger 1 (Zn1) and Zinc Finger 2 (Zn2): These domains are critical for detecting and binding to DNA breaks.[4][6] They recognize specific DNA structures rather than sequences.[5]
-
Zinc Finger 3 (Zn3): While also capable of DNA binding, the primary role of Zn3 is to mediate interdomain contacts that are essential for the DNA-dependent activation of the enzyme.[4][6]
-
Nuclear Localization Signal (NLS): A sequence of basic amino acids that directs the protein to the nucleus.
Automodification Domain
This central region contains the primary sites for PARP1's automodification, where it attaches PAR chains to itself.[3][5] This domain includes a BRCA1 C-terminus (BRCT) motif.[8]
-
BRCT Domain: This motif is a protein-protein interaction module. While not essential for DNA binding or catalytic activity, it interacts with other proteins in the DNA repair pathway, such as XRCC1, serving as a scaffold to assemble the repair machinery.[3]
C-Terminal Catalytic Domain
The C-terminus houses the enzymatic machinery of PARP1. It is composed of the WGR domain and the PARP catalytic (CAT) domain, which itself contains a Helical Domain (HD) and the ADP-Ribosyl Transferase (ART) subdomain.[3][8]
-
WGR (Tryptophan-Glycine-Arginine) Domain: This domain is essential for DNA binding and contributes to the allosteric activation of the catalytic domain upon engagement with a DNA break.[6][9]
-
Catalytic (CAT) Domain: This is the functional core of the enzyme. In an inactive state, the Helical Domain (HD) subdomain blocks the NAD+ binding site within the ART subdomain.[8] Upon DNA damage detection by the N-terminal domains, a conformational change is transmitted through the WGR domain, which destabilizes the HD, exposing the active site and allowing for robust PAR synthesis.[3][6]
Quantitative Data: PARP1 Domain Architecture
The following table summarizes the structural organization of human PARP1.
| Domain/Region | Sub-domains | Amino Acid Residues (approx.) | Key Functions |
| DNA-Binding Domain | Zn1, Zn2, Zn3, NLS | 1 - 373 | Detects and binds to DNA strand breaks; initiates allosteric activation. |
| Zinc Finger 1 (Zn1) | 1 - 98 | DNA damage recognition. | |
| Zinc Finger 2 (Zn2) | 115 - 225 | DNA damage recognition. | |
| Zinc Finger 3 (Zn3) | 230 - 373 | Mediates interdomain contacts for enzyme activation. | |
| Automodification Domain | BRCT | 374 - 524 | Site of auto-PARylation; protein-protein interaction scaffold. |
| Catalytic Domain | WGR, CAT (HD, ART) | 525 - 1014 | Binds NAD+ and catalyzes the synthesis of poly(ADP-ribose) chains. |
| WGR Domain | 525 - 656 | DNA binding; allosteric regulation of the catalytic domain. | |
| PARP Catalytic (CAT) | 657 - 1014 | Enzymatic activity. |
Signaling Pathways and Visualizations
PARP1 is a central node in the DNA Damage Response (DDR). Its activation is one of the earliest events following the detection of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs).
PARP1 Domain Structure Visualization
PARP1 in DNA Damage Response (DDR)
Upon sensing a DNA break, PARP1 binds to the damaged site. This binding triggers a conformational change that activates its catalytic domain. PARP1 then uses NAD+ to synthesize long, branched chains of PAR on itself and nearby proteins, such as histones.[10] This burst of negatively charged PAR serves two main purposes:
-
Chromatin Decondensation: The PAR chains electrostatically repel the negatively charged DNA backbone, leading to a localized relaxation of chromatin structure.
-
Recruitment of Repair Machinery: The PAR polymer acts as a docking platform for a host of proteins containing PAR-binding motifs. This includes key factors for Base Excision Repair (BER) like XRCC1 and components of double-strand break repair pathways like MRE11 and NBS1.[1][3]
After sufficient PARylation, the accumulation of negative charge causes PARP1 to dissociate from the DNA, allowing the recruited repair factors to access and mend the break.[3]
Experimental Protocols
Protocol 1: In Vitro PARP1 Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the enzymatic activity of PARP1 by detecting the PARylation of histones coated on a microplate.[11]
1. Materials:
-
Recombinant human PARP1 enzyme.
-
Histone H4-coated 96-well microplate.
-
Activated DNA (e.g., sheared salmon sperm DNA).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 250 µM DTT.
-
NAD+ solution (e.g., 10 µM and 100 µM working solutions).
-
Test inhibitors dissolved in DMSO.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Primary Antibody: Anti-pADPr monoclonal antibody (e.g., clone 10H).
-
Secondary Antibody: HRP-conjugated anti-mouse IgG.
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Stop Solution: 0.2 N HCl or H2SO4.
-
Microplate reader.
2. Procedure:
-
Plate Setup: Add 12.5 µL of test inhibitor dilutions or vehicle (DMSO) to the wells of the histone H4-coated microplate.
-
Enzyme Addition: Prepare a mix of PARP1 enzyme and activated DNA in Assay Buffer. Add 12.5 µL of this mix to each well.
-
Reaction Initiation: To start the PARylation reaction, add 25 µL of NAD+ solution to each well. Incubate the plate for 30-60 minutes at room temperature.
-
Washing: Stop the reaction by washing the plate 3-5 times with Wash Buffer to remove unbound reagents.
-
Primary Antibody Incubation: Add 100 µL of diluted anti-pADPr antibody to each well. Incubate for 60 minutes at room temperature.
-
Washing: Wash the plate 3-5 times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 60 minutes at room temperature.
-
Washing: Wash the plate 3-5 times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB substrate to each well. Allow the color to develop for 10-15 minutes in the dark.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance (OD) at 450 nm using a microplate reader. The OD450 is directly proportional to the amount of histone PARylation.
Protocol 2: General Workflow for X-ray Crystallography of a PARP1-DNA Complex
This protocol outlines the major steps to determine the three-dimensional structure of a PARP1 domain construct in complex with a DNA break mimic.[9][12]
1. Protein Expression and Purification:
-
Clone the desired PARP1 construct (e.g., domains essential for activation like Zn1-Zn3-WGR-CAT) into an expression vector (e.g., pET vector with an N-terminal tag like His or MBP).[6][13]
-
Transform the construct into a suitable bacterial expression strain (e.g., E. coli BL21(DE3)).[13]
-
Grow the cells in culture and induce protein expression with IPTG at a low temperature (e.g., 18°C) overnight.[13]
-
Harvest the cells, lyse them by sonication, and clarify the lysate by centrifugation.
-
Purify the protein using a series of chromatography steps, typically including affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and size-exclusion chromatography to achieve high purity.
2. Crystallization:
-
Synthesize and anneal DNA oligonucleotides to form a stable DNA duplex that mimics a strand break (e.g., a dumbbell DNA with a central nick or gap).
-
Mix the purified PARP1 construct with the DNA mimic at a specific molar ratio and concentrate the complex.
-
Screen for crystallization conditions using commercially available sparse-matrix screens via vapor diffusion methods (hanging drop or sitting drop).[14] This involves mixing the protein-DNA complex with a reservoir solution containing a precipitant (e.g., PEG, salts).
-
Optimize initial "hits" by systematically varying the concentrations of precipitant, salt, and pH to grow large, well-ordered, single crystals.
3. Data Collection and Structure Determination:
-
Cryo-protect the crystals by soaking them in a solution containing the reservoir components plus a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) and flash-cool them in liquid nitrogen.
-
Mount the frozen crystal in an X-ray beam, typically at a synchrotron source.
-
Collect X-ray diffraction data as the crystal is rotated.[12]
-
Process the diffraction data to determine unit cell parameters, space group, and reflection intensities.
-
Solve the phase problem using methods like molecular replacement, if a homologous structure is available.
-
Build an atomic model of the PARP1-DNA complex into the resulting electron density map and refine the model against the experimental data.[12]
-
Validate the final structure for geometric quality and deposit it in the Protein Data Bank (PDB).
References
- 1. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cooperative targeting of PARP-1 domains to regulate metabolic and developmental genes [frontiersin.org]
- 6. Structural basis for DNA-dependent poly(ADP-ribosyl)ation by human PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Structural and biochemical analysis of the PARP1-homology region of PARP4/vault PARP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 12. Protein X-ray Crystallography: Principles of the Technique [proteinstructures.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of ADP-ribosyl-acceptor Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADP-ribosylation is a reversible post-translational modification crucial for a multitude of cellular processes, including DNA damage repair, signal transduction, and chromatin organization.[1][2] This dynamic process is regulated by the interplay of "writer" enzymes, primarily Poly(ADP-ribose) polymerases (PARPs), which add ADP-ribose moieties, and "eraser" enzymes, the ADP-ribosyl-acceptor hydrolases, which remove them.[2][3] The primary ADP-ribosyl-acceptor hydrolases in humans are Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3), along with macrodomain-containing proteins like MacroD1 and MacroD2.[3][4]
Inhibition of these hydrolases presents a compelling therapeutic strategy, particularly in oncology, by preventing the removal of ADP-ribose chains, leading to unresolved DNA lesions, genomic instability, and ultimately, cancer cell death.[5] These inhibitors are also invaluable research tools for elucidating the intricate roles of ADP-ribosylation signaling in cellular physiology and disease.
These application notes provide detailed protocols for in vitro studies of ADP-ribosyl-acceptor hydrolase inhibitors, focusing on enzymatic and cell-based assays to determine inhibitor potency and cellular effects.
Data Presentation: Inhibitor Potency
The following tables summarize the in vitro potency of selected ADP-ribosyl-acceptor hydrolase inhibitors against their primary targets.
Table 1: In Vitro Potency of ARH3 Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Reference |
| AI26 | ARH3 | In vitro PAR digestion assay | ~2.41 µM | [6][7] |
| MDOLL-0286 | ARH3 | FRET-based competition assay | 2 µM | [8] |
| ADP-HPD | ARH3 | Fluorescence-based enzymatic assay | 529 nM | [9] |
Table 2: In Vitro Potency of PARG Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Reference |
| QX-001352 | PARG | Biochemical assay (PAR removal from PARylated PARP1) | 0.2 nM | [5] |
| PDD00016133 | PARG | Immunofluorescence-based PAR chain assay | EC50 of 0.36 µM | [10] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Fluorogenic In Vitro Assay for ARH3/PARG Activity
This protocol is adapted from commercially available kits and is designed for high-throughput screening of inhibitors.[11][12]
Principle: The assay utilizes a fluorogenic ADP-ribose substrate where the fluorophore is quenched. Upon hydrolysis by ARH3 or PARG, the free fluorophore is released, resulting in a detectable fluorescent signal that is directly proportional to the enzyme's activity.[11][12]
Materials:
-
Recombinant human ARH3 or PARG enzyme
-
Fluorogenic ADP-ribose substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)
-
Test compounds (inhibitors) dissolved in DMSO
-
Control inhibitor (e.g., ADP-HPD for ARH3)
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare a master mix of the assay buffer and the fluorogenic substrate at the desired final concentration.
-
Add a small volume (e.g., 1 µL) of the test compound or DMSO (vehicle control) to the wells of the microplate.
-
Initiate the reaction by adding the ARH3 or PARG enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction (if necessary, according to kit instructions, though many are continuous assays).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., excitation at 385 nm and emission at 502 nm).[12]
-
Calculate the percent inhibition for each compound relative to the DMSO control.
-
For IC50 determination, perform the assay with a serial dilution of the inhibitor and plot the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of ADP-ribosyl-acceptor hydrolase inhibitors on cell proliferation and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
ADP-ribosyl-acceptor hydrolase inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer (microplate reader)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ADP-ribosyl-acceptor hydrolase inhibitor. Include a vehicle control (DMSO).
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
Western Blotting for PAR Levels and DNA Damage Markers
This protocol is used to assess the intracellular accumulation of poly(ADP-ribose) (PAR) and to detect markers of DNA damage, such as γH2AX, following inhibitor treatment.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. An increase in PAR levels indicates inhibition of PARG or ARH3. An increase in γH2AX (phosphorylated H2A.X) indicates the presence of DNA double-strand breaks.
Materials:
-
Cells treated with an ADP-ribosyl-acceptor hydrolase inhibitor and/or a DNA damaging agent.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and blotting system (e.g., PVDF membrane).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-PAR, anti-γH2AX, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PAR or anti-γH2AX) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Immunofluorescence for Cellular PAR Accumulation
This protocol allows for the visualization of PAR accumulation within cells following inhibitor treatment, often in response to a DNA damaging agent.[13]
Principle: Immunofluorescence uses fluorescently labeled antibodies to visualize the subcellular localization of a target protein (in this case, PAR). An increase in nuclear fluorescence intensity for PAR indicates inhibition of its removal.[13]
Materials:
-
Cells grown on coverslips or in imaging-compatible plates.
-
ADP-ribosyl-acceptor hydrolase inhibitor.
-
DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS).
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody: anti-PAR.
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Mounting medium.
-
Fluorescence microscope.
Protocol:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the inhibitor for a specified time.
-
Induce DNA damage by treating with an agent like MMS for a short period (e.g., 1 hour).[13]
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block the cells with blocking solution for 1 hour.
-
Incubate the cells with the anti-PAR primary antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize and capture images using a fluorescence microscope. Analyze the nuclear fluorescence intensity to quantify PAR accumulation.
References
- 1. ADP-ribosylation signalling and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-ribose hydrolases: biological functions and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (ADP-ribosyl)hydrolases: structure, function, and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AI26 inhibits the ADP-ribosylhydrolase ARH3 and suppresses DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AI26 inhibits the ADP-ribosylhydrolase ARH3 and suppresses DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Structural Optimization of 2-Hydrazinopyrimidin-4-one Analogs Inhibiting Human ADP-Ribosylhydrolase ARH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect [bio-connect.nl]
- 13. An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the Adprp Gene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system is a powerful and versatile tool for genome editing, enabling precise modifications to the DNA of living organisms.[1] This technology relies on a Cas9 nuclease guided by a single guide RNA (sgRNA) to a specific genomic locus, where it induces a double-strand break (DSB).[2][3] The cell's natural repair mechanisms, primarily the error-prone non-homologous end joining (NHEJ) pathway, often introduce small insertions or deletions (indels) at the break site.[1] These indels can cause a frameshift mutation, leading to a premature stop codon and functional knockout of the target gene.[4]
This document provides detailed protocols for the knockout of the Adprp gene, also known as Poly(ADP-ribose) polymerase family member 14 (PARP14), using the CRISPR-Cas9 system. PARP14 is a mono-ADP-ribosyltransferase involved in diverse cellular processes, including DNA damage repair, transcriptional regulation, and the immune response. It has been identified as a key regulator in cancer cell metabolism and inflammatory signaling, making it a significant target for drug development. Specifically, PARP14 acts as a transcriptional switch in the Interleukin-4 (IL-4) signaling pathway and promotes the Warburg effect in cancer cells.
Signaling Pathways Involving this compound (PARP14)
Understanding the signaling context of PARP14 is crucial for designing functional assays post-knockout. Below are diagrams of two key pathways in which PARP14 plays a regulatory role.
Caption: PARP14 as a transcriptional switch in IL-4/STAT6 signaling.
Caption: PARP14 promotes the Warburg effect by inhibiting JNK1.
Experimental Workflow
A successful gene knockout experiment requires careful planning and execution, from initial design to final validation. The following diagram outlines the major steps involved in creating a stable this compound knockout cell line.
Caption: General workflow for generating a stable knockout cell line.
Data Presentation
The efficiency of CRISPR-Cas9 gene editing can vary significantly based on the sgRNA sequence, cell type, and delivery method. It is critical to validate the efficiency of each sgRNA. After transfection, the percentage of cells with indels in the target locus can be quantified using methods like Tracking of Indels by Decomposition (TIDE) or Next-Generation Sequencing (NGS).
Table 1: Representative Editing Efficiency for this compound sgRNAs (Note: The following data are for illustrative purposes and represent typical results. Actual efficiencies must be determined experimentally.)
| sgRNA ID | Target Sequence (5' - 3') | Transfection Efficiency (%) | Indel Frequency (%) |
| Adprp_sg1 | GATCGATGCGTACCGATAAG | 85 | 42 |
| Adprp_sg2 | CTAGCTAGCATGCATGCATG | 82 | 15 |
| Adprp_sg3 | TGCGATCGATAGCTAGCTAG | 88 | 55 |
| Control | Non-targeting sequence | 86 | < 1 |
Experimental Protocols
Protocol 1: sgRNA Design and Selection for this compound
Effective gene knockout begins with the design of a highly specific and efficient sgRNA.
-
Obtain Target Sequence : Retrieve the genomic or cDNA sequence for the this compound (PARP14) gene from a database such as NCBI Gene or Ensembl.
-
Select Target Region : To maximize the chance of creating a non-functional protein, target an early exon (e.g., exon 2 or 3). This increases the likelihood that an indel will result in a frameshift and a premature stop codon.
-
Use Design Tools : Input the selected exon sequence into a web-based sgRNA design tool (e.g., CHOPCHOP, Synthego's Design Tool, Broad Institute's GPP). These tools identify potential 20-nucleotide target sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for the commonly used Streptococcus pyogenes Cas9 (SpCas9).
-
Evaluate and Select sgRNAs : The design tools will provide a list of candidate sgRNAs with scores for predicted on-target efficiency and potential off-target effects.
-
On-Target Score : Choose 2-3 sgRNAs with the highest predicted on-target activity.
-
Off-Target Score : Prioritize sgRNAs with the fewest and least likely off-target sites in the genome to minimize unintended mutations.
-
Protocol 2: Plasmid Construction and Transfection
This protocol describes cloning the designed sgRNA sequence into a vector that also expresses Cas9. All-in-one plasmids, such as pSpCas9(BB)-2A-GFP (PX458), are commonly used as they express sgRNA, Cas9, and a fluorescent marker for sorting or monitoring transfection efficiency.
-
Oligonucleotide Synthesis : Order sense and antisense DNA oligonucleotides corresponding to the chosen 20-nt sgRNA target sequence. Add appropriate overhangs for cloning into the selected vector (e.g., BbsI restriction site overhangs for PX458).
-
Vector Linearization : Digest the all-in-one CRISPR plasmid (e.g., 1 µg) with the appropriate restriction enzyme (e.g., BbsI) according to the manufacturer's protocol. Dephosphorylate the linearized vector to prevent re-ligation.
-
Oligo Annealing and Ligation :
-
Phosphorylate and anneal the complementary sgRNA oligos to form a double-stranded insert.
-
Ligate the annealed insert into the linearized vector using T4 DNA ligase.
-
-
Transformation : Transform the ligation product into competent E. coli, plate on appropriate antibiotic selection plates (e.g., ampicillin), and incubate overnight at 37°C.
-
Plasmid Preparation : Pick several colonies, grow them in liquid culture, and isolate the plasmid DNA using a miniprep kit. Verify the correct insertion of the sgRNA sequence via Sanger sequencing. Prepare a larger quantity of high-quality, endotoxin-free plasmid DNA using a maxiprep kit for transfection.
-
Cell Culture and Transfection :
-
One day before transfection, seed cells (e.g., HEK293T) in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, mix the prepared plasmid DNA (e.g., 2.5 µg total) with a transfection reagent (e.g., Lipofectamine 2000) in serum-free medium, following the manufacturer's instructions.
-
Add the DNA-lipid complex to the cells and incubate.
-
After 24-48 hours, check transfection efficiency by observing the fluorescent reporter (e.g., GFP) under a microscope. Harvest a portion of the cells for validation assays and passage the remaining cells for clonal isolation.
-
Protocol 3: Validation of Gene Editing (T7 Endonuclease I Assay)
The T7 Endonuclease I (T7E1) assay is a cost-effective method to detect the presence of indels in a pool of edited cells. T7E1 recognizes and cleaves mismatched DNA heteroduplexes formed when wild-type and mutated DNA strands re-anneal.
-
Genomic DNA Extraction : Harvest the transfected cells and a non-transfected control group. Extract genomic DNA using a commercial kit.
-
PCR Amplification :
-
Design PCR primers that flank the sgRNA target site, amplifying a 400-800 bp region. The target site should be off-center to produce easily resolvable fragments after cleavage.
-
Perform PCR using the extracted genomic DNA as a template. Run the product on an agarose (B213101) gel to confirm a single, specific band of the expected size.
-
-
Heteroduplex Formation :
-
In a thermocycler, denature the PCR product (95°C for 5 minutes) and then allow it to re-anneal by slowly cooling the temperature (e.g., ramp down to 85°C at -2°C/second, then to 25°C at -0.1°C/second). This allows wild-type and indel-containing strands to form mismatched heteroduplexes.
-
-
T7E1 Digestion :
-
Incubate approximately 200 ng of the re-annealed PCR product with T7 Endonuclease I enzyme in its reaction buffer for 15-20 minutes at 37°C. Include a non-digested control for each sample.
-
-
Gel Electrophoresis : Analyze the digestion products on a 2% agarose gel. The presence of cleaved fragments (smaller than the parent PCR band) in the T7E1-treated lane indicates successful indel formation. The percentage of indels can be estimated by quantifying the band intensities.
Protocol 4: Clonal Isolation, Confirmation, and Expansion
To generate a stable knockout cell line, it is necessary to isolate and expand single cells to establish a clonal population where all cells contain the same mutation.
-
Single-Cell Seeding : Use limiting dilution or fluorescence-activated cell sorting (FACS) for GFP-positive cells to seed single cells into individual wells of a 96-well plate.
-
Clonal Expansion : Culture the plates for 1-3 weeks until visible colonies form. Expand promising colonies into larger well formats (24-well, then 6-well plates).
-
Genotyping Clones :
-
When clones are sufficiently expanded, harvest a portion of the cells and extract genomic DNA.
-
PCR amplify the target region as described in the T7E1 protocol.
-
Purify the PCR product and send it for Sanger sequencing .
-
Analyze the sequencing chromatograms. A clean, single sequence trace indicates a homozygous or wild-type clone. Overlapping peaks after the target site suggest a heterozygous clone with different indels on each allele. Tools like TIDE or ICE can help deconvolute mixed traces to identify specific indel mutations.
-
-
Protein-Level Confirmation : For clones confirmed to have frameshift-inducing indels on all alleles, perform a Western blot to confirm the absence of the PARP14 protein. This is the definitive confirmation of a functional knockout.
-
Cryopreservation : Once a knockout clone is fully validated, expand it and create a cryopreserved cell bank for future experiments.
References
- 1. innovativegenomics.org [innovativegenomics.org]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of Indel Detection Methods for Identification of Zebrafish Knockout Mutants Generated by Genome-Editing Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-Specific Precision of CRISPR-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADP-ribosylation (ADPr) Detection by Western Blotting
These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on the use of antibodies for the detection of ADP-ribosylated proteins via Western blotting.
ADP-ribosylation (ADPr) is a reversible post-translational modification (PTM) that plays a crucial role in various cellular processes, including DNA damage repair, cell signaling, and metabolism.[1][2] This process is catalyzed by ADP-ribosyltransferases (ARTs), such as Poly(ADP-ribose) polymerases (PARPs), which transfer ADP-ribose moieties from NAD+ onto target proteins.[2][3][4] The dynamic nature of ADPr is maintained by ADP-ribose hydrolases, which remove the modification.[2] Dysregulation of this signaling network has been implicated in several human diseases, including cancer and neurological disorders.[1]
Antibodies that specifically recognize mono-ADP-ribosylation (MARylation) or poly-ADP-ribosylation (PARylation) are invaluable tools for investigating these pathways.[3][4] Western blotting is a fundamental technique used to detect and characterize ADP-ribosylated proteins within complex biological samples.[5]
Signaling Pathway Involving ADP-ribosylation
ADP-ribosylation is integral to multiple signaling cascades. For instance, in response to DNA damage, PARP1 is activated and synthesizes poly(ADP-ribose) chains on various nuclear proteins, which in turn recruit DNA repair factors. ADPr also modulates other key pathways such as NF-κB, MAPK, and PI3K/AKT, thereby influencing cell survival, proliferation, and inflammatory responses.[3]
Quantitative Data for Western Blotting
Successful Western blotting requires careful optimization of antibody and protein concentrations. The following table provides typical starting parameters for detecting ADP-ribosylated proteins. Note that optimal conditions should be determined empirically for each specific antibody and experimental system.[6][7]
| Parameter | Recommendation | Notes |
| Total Protein Load | 20-50 µg of cell lysate per lane | Overloading can cause high background and non-specific bands; underloading can lead to weak or no signal.[8][9] |
| Positive Control | Lysate from cells treated with an agent known to induce ADPr (e.g., H₂O₂) | Essential for confirming antibody reactivity and protocol efficacy.[10] |
| Negative Control | Lysate from knockout/knockdown cells for a specific PARP enzyme | The gold standard for validating antibody specificity.[11][12] |
| Primary Antibody Dilution | 1:500 – 1:5,000 | Titration is necessary. Start with the manufacturer's recommended range.[7] Higher concentrations can increase background.[6] |
| Secondary Antibody Dilution | 1:5,000 – 1:200,000 | Depends on the detection system's sensitivity. Higher dilutions can help reduce background noise.[7][13] |
| Incubation Time (Primary Ab) | 1 hour at room temperature or overnight at 4°C | Overnight incubation at 4°C often improves signal strength and reduces background. |
| Incubation Time (Secondary Ab) | 1 hour at room temperature | Standard for most protocols. |
Experimental Workflow for Western Blotting
The following diagram outlines the major steps involved in performing a Western blot to detect ADP-ribosylated proteins.
Detailed Western Blotting Protocol
This protocol provides a step-by-step guide for the detection of ADP-ribosylated proteins.
I. Reagents and Materials
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[9][14]
-
Sample Buffer: 4X SDS sample buffer.
-
Running Buffer: 1X Tris-Glycine-SDS buffer.
-
Transfer Buffer: 1X Tris-Glycine buffer with 20% methanol.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Wash Buffer (TBST): Tris-Buffered Saline with 0.1% Tween® 20.
-
Primary Antibody: Anti-pan-ADP-ribose binding reagent or specific anti-mono-ADP-ribose antibody.
-
Secondary Antibody: HRP-conjugated anti-species IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Membrane: Nitrocellulose or PVDF membrane (0.45 µm for most proteins, 0.2 µm for small proteins).[13]
II. Cell Lysis and Protein Extraction
-
Treat cells with the desired stimulus to induce ADP-ribosylation.
-
Wash cells with ice-cold 1X PBS and aspirate.[15]
-
Add 1X SDS sample buffer directly to the plate (e.g., 500 µl for a 10 cm plate) or use ice-cold lysis buffer.[15]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.[15]
-
If using lysis buffer, incubate on ice for 30 minutes with periodic vortexing.
-
If necessary, sonicate the lysate on ice to shear DNA and reduce viscosity.[9][15]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction.
III. Protein Quantification
-
Determine the protein concentration of the lysate using a standard method like the BCA assay to ensure equal loading.[16]
IV. SDS-PAGE and Protein Transfer
-
Combine the desired amount of protein (e.g., 40 µg) with 4X SDS sample buffer to a final 1X concentration.
-
Heat the samples at 95-100°C for 5 minutes. Note: For ADPr detection, some studies suggest heating at 60°C for 10 minutes may better preserve the modification.[14]
-
Load samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane according to the transfer apparatus manufacturer's instructions.[17]
-
(Optional) After transfer, stain the membrane with Ponceau S to verify transfer efficiency.[17]
V. Immunodetection
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[17] This step is crucial to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Dilute the primary anti-ADPr antibody in blocking buffer or TBST according to the optimized dilution. Incubate the membrane overnight at 4°C with gentle shaking.[15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[15][17]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane for 1 hour at room temperature with gentle agitation.[17]
-
Final Washes: Repeat the washing step (V.3) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's protocol. Capture the chemiluminescent signal using an imaging system or autoradiography film.
Troubleshooting Guide
Effective troubleshooting is key to resolving common Western blotting issues.[18]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | Insufficient Protein Load: Target protein abundance is too low. | Increase the amount of protein loaded per lane.[9] Consider immunoprecipitation to enrich the target.[16] |
| Inefficient Protein Transfer: Large proteins may not transfer well, or small proteins may transfer through the membrane. | Optimize transfer time and voltage. Use a membrane with a smaller pore size (0.2 µm) for small proteins.[13][16] | |
| Antibody Dilution Too High: Primary or secondary antibody concentration is too low. | Decrease the antibody dilution (increase concentration). Perform a dilution series to optimize.[6] | |
| Protein Degradation: ADPr modification or the protein itself has been degraded. | Always use fresh samples and keep them on ice. Add protease/phosphatase inhibitors to the lysis buffer.[9] | |
| High Background | Insufficient Blocking: Non-specific sites on the membrane are not fully covered. | Increase blocking time to 1-2 hours or try a different blocking agent (e.g., switch from milk to BSA).[7][13] |
| Antibody Concentration Too High: Primary or secondary antibody is binding non-specifically. | Increase the antibody dilution.[8] | |
| Insufficient Washing: Unbound antibodies are not adequately removed. | Increase the number and/or duration of wash steps. Ensure the Tween 20 concentration in the wash buffer is correct (0.1%).[8][16] | |
| Non-Specific Bands | Antibody Cross-Reactivity: The primary antibody may recognize other proteins with similar epitopes. | Validate antibody specificity using positive and negative controls (e.g., knockout lysates).[10] |
| Excessive Protein Load: High protein amounts can lead to non-specific binding. | Reduce the total protein amount loaded onto the gel.[8] | |
| Sample Contamination or Degradation: Proteolytic fragments may be detected. | Prepare fresh lysates with protease inhibitors.[9] |
Antibody Validation Strategy
Validating an antibody's performance in Western blotting is essential to ensure the specificity and reproducibility of the results.[5][11] A multi-pronged approach is recommended.
References
- 1. ADP-ribosylation signalling and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-ribose hydrolases: biological functions and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interplay between ADP-ribosyltransferases and essential cell signaling pathways controls cellular responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Antibody validation by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. licorbio.com [licorbio.com]
- 11. euromabnet.com [euromabnet.com]
- 12. bosterbio.com [bosterbio.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. Protein and RNA ADP-ribosylation detection is influenced by sample preparation and reagents used - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot troubleshooting guide! [jacksonimmuno.com]
- 17. Serum protocol for Adropin Antibody (NBP1-26387): Novus Biologicals [novusbio.com]
- 18. Troubleshooting Western Blots | Life Science Research | Merck [merckmillipore.com]
Application Notes and Protocols for Recombinant ADP-ribosyltransferase (Adprp/PARP) Protein Expression and Purification
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ADP-ribosylation is a crucial post-translational modification involved in numerous cellular processes, including DNA repair, transcription, and immune regulation.[1][2] The enzymes responsible for this modification are ADP-ribosyltransferases (ARTs), including the Poly(ADP-ribose) Polymerase (PARP) family of proteins.[1][2] The production of high-quality, purified recombinant ADP-ribosyltransferase (often abbreviated as Adprp or referred to as PARP) is essential for structural and functional studies, as well as for the development of therapeutic inhibitors.[3] These application notes provide detailed protocols for the expression and purification of recombinant this compound/PARP, primarily utilizing the Escherichia coli expression system, which is favored for its cost-effectiveness, rapid growth, and ease of genetic manipulation.
Data Presentation: Summary of Purification Yields
The following table summarizes typical quantitative data for the purification of recombinant this compound/PARP. Yields can vary significantly based on the specific PARP family member, the expression construct, and the purification strategy employed.
| Purification Step | Expression System | Typical Yield | Purity | Reference |
| His-tagged PARP-1 | E. coli | Up to 50 mg/mL of resin | Up to 95% | |
| Mouse PARP-2 | Sf9 insect cells | >11 mg/L of culture | High | |
| GST-tagged PARG | E. coli | Not specified | High |
Experimental Protocols
Recombinant this compound/PARP Expression in E. coli
This protocol describes the expression of a His-tagged this compound/PARP in an E. coli host strain like BL21(DE3).
Materials:
-
Expression vector containing the this compound/PARP gene with a hexahistidine (6xHis) tag (e.g., pET series vector).
-
E. coli BL21(DE3) competent cells.
-
Luria-Bertani (LB) broth and agar (B569324) plates.
-
Appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Protocol:
-
Transformation: Transform the this compound/PARP expression vector into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with the selective antibiotic. Grow overnight at 37°C with shaking (220 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 16-18°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate the culture at 16-18°C for 16-24 hours with shaking. This lower temperature often improves protein solubility.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Purification of His-tagged this compound/PARP
This protocol outlines a three-step chromatographic purification process for obtaining high-purity recombinant this compound/PARP.
Materials:
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0.
-
DNase I.
-
Protease inhibitor cocktail.
Protocol:
-
Resuspension: Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lysis: Add lysozyme (1 mg/mL) and a protease inhibitor cocktail. Incubate on ice for 30 minutes. Lyse the cells further by sonication on ice. Add DNase I to reduce the viscosity of the lysate.
-
Clarification: Centrifuge the lysate at 40,000-50,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the clear supernatant, which contains the soluble His-tagged protein.
This step captures the His-tagged protein from the clarified lysate.
Materials:
-
IMAC resin (e.g., Ni-NTA agarose).
-
Binding/Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.
Protocol:
-
Column Preparation: Pack a chromatography column with Ni-NTA resin and equilibrate with 5-10 column volumes (CV) of Binding/Wash Buffer.
-
Sample Loading: Load the clarified lysate onto the column.
-
Washing: Wash the column with 10-20 CV of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound/PARP with a linear gradient of 20-250 mM imidazole in Elution Buffer, or with a step elution using the Elution Buffer. Collect fractions and analyze by SDS-PAGE.
IEX separates proteins based on their net surface charge and is an effective intermediate purification step.
Materials:
-
Anion or cation exchange column (e.g., DEAE or CM-Sepharose).
-
IEX Buffer A (low salt).
-
IEX Buffer B (high salt).
Protocol:
-
Buffer Exchange: Exchange the buffer of the pooled IMAC fractions into IEX Buffer A using dialysis or a desalting column.
-
Column Equilibration: Equilibrate the IEX column with IEX Buffer A.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Elution: Elute the bound proteins with a linear gradient of increasing salt concentration (from IEX Buffer A to IEX Buffer B). Collect fractions.
-
Analysis: Analyze fractions for the presence of this compound/PARP using SDS-PAGE. Pool the fractions containing the protein of interest.
SEC, or gel filtration, is the final polishing step to separate the protein based on size and remove any remaining contaminants or aggregates.
Materials:
-
SEC column (e.g., Superdex 200).
-
SEC Buffer: A buffer suitable for the final application of the protein (e.g., PBS or Tris-based buffer with NaCl).
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CV of SEC Buffer.
-
Sample Concentration: Concentrate the pooled IEX fractions if necessary.
-
Sample Injection: Inject the concentrated sample onto the SEC column.
-
Elution: Elute the protein isocratically with SEC Buffer. The largest molecules will elute first.
-
Analysis and Storage: Analyze the collected fractions by SDS-PAGE for purity. Pool the pure fractions, determine the protein concentration, and store at -80°C.
Visualizations
Caption: Workflow for recombinant this compound expression and purification.
Caption: Simplified PARP signaling pathway in response to DNA damage.
References
- 1. Development and Characterization of Recombinant ADP-Ribose Binding Reagents that Allow Simultaneous Detection of Mono and Poly ADP-Ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation and Characterization of Recombinant Antibody-Like ADP-Ribose Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production, extraction, and purification of human poly(ADP-ribose) polymerase-1 (PARP-1) with high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening for Modulators of ADP-Ribosylation
Application Notes and Protocols for Researchers and Drug Development Professionals
ADP-ribosylation is a critical post-translational modification that regulates a multitude of cellular processes, including DNA repair, gene expression, and cell signaling.[1][2] The enzymes responsible for this modification, primarily the Poly(ADP-ribose) Polymerases (PARPs), and those that reverse it, such as Poly(ADP-ribose) Glycohydrolase (PARG) and ADP-ribosylhydrolases (ARHs), have emerged as significant therapeutic targets for various diseases, including cancer and inflammatory disorders.[2][3] High-throughput screening (HTS) plays a pivotal role in identifying and characterizing novel modulators of these enzymes. This document provides detailed application notes and protocols for various HTS assays designed to discover and evaluate modulators of ADP-ribosylation.
Overview of ADP-Ribosylation Signaling
ADP-ribosylation is the process of transferring ADP-ribose moieties from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins.[2] This can result in either mono-ADP-ribosylation (MARylation) or poly-ADP-ribosylation (PARylation). This dynamic process is crucial for signaling cascades that control cellular responses to environmental and internal cues. Dysregulation of ADP-ribosylation signaling has been linked to several human diseases.
References
Application Notes for ADPRP Activity Assay
Introduction
Poly(ADP-ribose) polymerase (PARP), also referred to as ADPRP, is a family of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and programmed cell death.[1][2] These enzymes catalyze the transfer of ADP-ribose units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins, forming poly(ADP-ribose) (PAR) chains.[3][4] The activity of PARP enzymes is tightly regulated, and their dysregulation is implicated in several diseases, including cancer and inflammatory disorders.[1] Consequently, the measurement of PARP activity is essential for basic research and for the discovery and development of therapeutic inhibitors. This document provides a detailed protocol and application notes for a typical this compound/PARP activity assay, focusing on a fluorometric method.
Assay Principle
The this compound/PARP activity assay is designed to quantify the enzymatic activity of PARP. A common and sensitive method relies on the measurement of NAD+ consumption during the PARP-catalyzed reaction. In the presence of damaged DNA, PARP enzymes are activated and utilize NAD+ as a substrate to synthesize PAR polymers on acceptor proteins, such as histones. The decrease in NAD+ concentration is directly proportional to the PARP activity. This change in NAD+ levels can be measured using a cycling reaction that generates a fluorescent product.
Alternatively, some assays measure the production of nicotinamide, a byproduct of the NAD+ cleavage reaction, which can also be detected through an enzymatic cycling reaction leading to a fluorescent signal. This provides a direct and positive signal corresponding to PARP activity. The assay can be used to screen for PARP inhibitors, determine IC50 values, and study the kinetics of PARP enzymes.
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving PARP activation in response to DNA damage. DNA strand breaks, induced by various genotoxic agents, lead to the recruitment and activation of PARP1. Activated PARP1 synthesizes PAR chains on itself and other nuclear proteins, creating a scaffold for the recruitment of DNA repair machinery.
Caption: Simplified PARP signaling pathway upon DNA damage.
Experimental Protocol
This protocol describes a fluorometric this compound/PARP activity assay using a 96-well plate format, suitable for inhibitor screening and kinetic analysis.
Materials and Reagents
| Reagent | Description | Storage |
| PARP Enzyme | Recombinant human PARP1 | -80°C |
| 10x PARP Buffer | Contains Tris-HCl, MgCl2, and other salts | -20°C |
| Activated DNA | Nuclease-treated salmon testes DNA to activate PARP | -20°C |
| Histones (H1) | Substrate for PARP | -20°C |
| NAD+ | Substrate for PARP | -20°C |
| Developer Solution | Contains enzymes for the NAD+ cycling reaction | -20°C (light sensitive) |
| Fluorometric Probe | Detects the product of the cycling reaction | -20°C (light sensitive) |
| Stop Solution | Terminates the enzymatic reactions | Room Temperature |
| Test Compounds (Inhibitors) | Dissolved in a suitable solvent (e.g., DMSO) | -20°C |
| 96-well black plate | For fluorescence measurements | Room Temperature |
Assay Workflow
The following diagram outlines the major steps of the this compound/PARP activity assay protocol.
Caption: Experimental workflow for the this compound/PARP activity assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare 1x PARP Buffer by diluting the 10x stock with distilled water.
-
Prepare working solutions of NAD+, Activated DNA, and Histones in 1x PARP Buffer. Keep on ice.
-
Prepare serial dilutions of the test compound (inhibitor) and a vehicle control (e.g., DMSO).
-
-
Assay Reaction Setup:
-
Add the following components to each well of a 96-well black plate in the order listed.
-
| Component | Volume (µL) for Positive Control | Volume (µL) for Inhibitor Test | Volume (µL) for Negative Control |
| 1x PARP Buffer | 50 | 40 | 60 |
| Activated DNA | 10 | 10 | 10 |
| Histones | 10 | 10 | 10 |
| Test Compound/Vehicle | 10 (Vehicle) | 10 | - |
| NAD+ | 10 | 10 | 10 |
| PARP Enzyme | 10 | 10 | - |
| Total Volume | 100 | 100 | 90 |
-
Initiate PARP Reaction:
-
Add the PARP enzyme to all wells except the negative control.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Prepare the Developer Mix by combining the Developer Solution and the Fluorometric Probe according to the kit's instructions.
-
Add 50 µL of the Developer Mix to each well.
-
-
Second Incubation:
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Stop Reaction (Optional):
-
If the assay is continuous, this step can be skipped. If an endpoint reading is desired, add 50 µL of Stop Solution to each well.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis
-
Calculate the change in fluorescence (ΔRFU):
-
Subtract the fluorescence reading of the negative control from all other readings.
-
-
Determine Percent Inhibition:
-
Calculate the percentage of PARP inhibition for each concentration of the test compound using the following formula: % Inhibition = [(RFU_Positive_Control - RFU_Inhibitor) / RFU_Positive_Control] * 100
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of PARP activity).
-
Typical Results
The following table shows example data for a PARP inhibitor dose-response experiment.
| Inhibitor Conc. (nM) | Average RFU | % Inhibition |
| 0 (Vehicle) | 8500 | 0 |
| 1 | 7650 | 10 |
| 10 | 4250 | 50 |
| 100 | 850 | 90 |
| 1000 | 425 | 95 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Contaminated reagents or plate | Use fresh reagents and a new plate. Ensure the plate is designed for fluorescence assays. |
| Low signal in positive control | Inactive enzyme or degraded NAD+ | Use a new aliquot of enzyme and NAD+. Ensure proper storage conditions. Optimize enzyme concentration. |
| High well-to-well variability | Inaccurate pipetting or incomplete mixing | Use calibrated pipettes. Mix reagents thoroughly before and after adding to the wells. |
| Inconsistent inhibitor data | Compound precipitation or instability | Check the solubility of the compound in the assay buffer. Prepare fresh dilutions of the compound. |
References
- 1. ADP-ribosylation signalling and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity assays for poly-ADP ribose polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADP-ribose hydrolases: biological functions and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Live-Cell Imaging of ADP-Ribosylation Dynamics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to visualizing and quantifying ADP-ribosylation (ADPr) dynamics in living cells. The protocols outlined below utilize various advanced imaging techniques to study the spatiotemporal regulation of ADPr, a critical post-translational modification involved in numerous cellular processes, including DNA damage repair, chromatin regulation, and cell fate decisions.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a primary sensor of DNA single-strand breaks and a key enzyme in the DNA damage response (DDR).[1] Upon DNA damage, PARP1 is activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process termed PARylation.[1][2] This modification serves as a scaffold to recruit DNA repair machinery.[2] The transient nature of PARylation, which is rapidly reversed by poly(ADP-ribose) glycohydrolase (PARG), makes live-cell imaging an indispensable tool for studying its dynamics.[3] These dynamics are of significant interest in cancer research and drug development, as PARP inhibitors (PARPis) have shown considerable therapeutic efficacy, particularly in cancers with homologous recombination deficiencies.
This document details protocols for three primary approaches to monitor ADPr dynamics in real-time:
-
Direct imaging of fluorescently-tagged PARP1 , which allows for the visualization of its recruitment to and dissociation from sites of DNA damage.
-
Utilization of genetically encoded biosensors that specifically recognize and bind to PAR, providing a readout of its synthesis and degradation.
-
Application of fluorescent NAD+ analogs that are incorporated into PAR chains, enabling direct visualization of the modification itself.
Quantitative Data Summary
The following tables summarize key quantitative parameters that can be extracted from live-cell imaging experiments of ADPr dynamics. These values are representative and can vary depending on the cell type, the nature and extent of DNA damage, and the specific experimental conditions.
Table 1: Kinetics of Fluorescently-Tagged PARP1 at DNA Damage Sites
| Parameter | Untreated Cells | PARP Inhibitor-Treated Cells | Description |
| Recruitment Rate (t½) | < 10 seconds | Similar to untreated | The time required to reach half-maximal accumulation at the damage site. |
| Maximum Intensity | High | Variable (depends on inhibitor) | Peak fluorescence intensity at the damage site, reflecting the amount of accumulated protein. |
| Dissociation Rate (t½) | < 2 minutes | Significantly prolonged | The time required for the fluorescence intensity to decrease by half after reaching its peak, indicating the residence time of the protein. |
| Trapping Efficiency | Low | High (inhibitor-dependent) | A measure of the prolonged association of PARP1 with chromatin after DNA damage in the presence of PARPis. |
Table 2: Performance of Genetically Encoded PAR Biosensors
| Biosensor | Principle | Dynamic Range | Temporal Resolution | Key Features |
| LivePAR | EGFP-fused RNF146 WWE domain | High | Seconds to minutes | Enables quantitative analysis of PAR formation and can be used to identify genetic modifiers of PARylation. |
| pARS | FRET-based sensor (Turquoise/Venus) with a PAR-binding WWE domain | High signal-to-noise | Seconds | Ratiometric readout allows for semi-quantitative monitoring of PARylation kinetics in real-time. |
| Macrodomain-based | GFP-tagged macrodomains | Lower than WWE-based sensors | Seconds to minutes | Can be used to track PARylation at break sites, but may have lower sensitivity. |
Signaling Pathways and Experimental Workflows
PARP1 Signaling in DNA Damage Response
The following diagram illustrates the central role of PARP1 in the DNA damage response pathway.
Caption: PARP1 activation and PAR synthesis at a DNA damage site.
PARP1 Trapping by Inhibitors
This diagram shows how PARP inhibitors can "trap" PARP1 on chromatin, a key mechanism of their anti-cancer activity.
Caption: Mechanism of PARP1 trapping by PARP inhibitors.
General Workflow for Live-Cell Imaging of ADPr Dynamics
This diagram outlines a typical experimental workflow for live-cell imaging of ADPr dynamics.
Caption: Workflow for live-cell imaging of ADPr dynamics.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Fluorescently-Tagged PARP1 Recruitment
This protocol describes how to visualize the recruitment of fluorescently-tagged PARP1 to sites of laser-induced DNA damage.
Materials:
-
U2OS cell line (or other suitable cell line with flat morphology).
-
Glass-bottom imaging dishes.
-
Expression plasmid for fluorescently-tagged PARP1 (e.g., GFP-PARP1).
-
Transfection reagent.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Live-cell imaging microscope equipped with a 37°C and 5% CO₂ environmental chamber and a laser for micro-irradiation (e.g., 405 nm).
-
PARP inhibitor of choice (e.g., Olaparib, Talazoparib) and vehicle control (e.g., DMSO).
Procedure:
Day 1: Cell Seeding and Transfection
-
Seed U2OS cells onto glass-bottom imaging dishes to achieve 50-70% confluency on the day of the experiment.
-
After cell attachment (typically 4-6 hours), transfect the cells with the GFP-PARP1 plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours to allow for sufficient expression of the fluorescently-tagged protein. Note: Very high expression levels can lead to artifacts.
Day 2: Imaging
-
Prepare working solutions of the PARP inhibitor and vehicle control in pre-warmed complete culture medium. A dose-response curve is recommended for new compounds.
-
Replace the medium in the imaging dishes with the medium containing the PARP inhibitor or vehicle. Incubate for 1-2 hours to allow for drug uptake and target engagement.
-
Place the imaging dish on the microscope stage within the environmental chamber. Allow the cells to equilibrate for at least 15-20 minutes.
-
Identify a cell expressing a moderate level of GFP-PARP1.
-
Define a region of interest (ROI) within the nucleus for micro-irradiation.
-
Acquire a few baseline images before inducing damage.
-
Use the 405 nm laser to induce localized DNA damage within the ROI. Optimize laser power and duration to induce sufficient PARP1 recruitment without causing phototoxicity.
-
Immediately after micro-irradiation, begin time-lapse imaging, capturing images every 5-30 seconds for 10-30 minutes to monitor both the recruitment and dissociation of GFP-PARP1.
Data Analysis:
-
Quantify the mean fluorescence intensity of GFP-PARP1 within the ROI at each time point.
-
Correct for photobleaching by normalizing to the fluorescence intensity of an undamaged region within the same nucleus.
-
Plot the normalized fluorescence intensity over time to generate recruitment and dissociation curves.
-
Extract kinetic parameters such as the recruitment half-time (t½_recruitment) and dissociation half-time (t½_dissociation).
Protocol 2: Monitoring PAR Dynamics with the LivePAR Biosensor
This protocol details the use of the LivePAR biosensor to visualize the formation of PAR at sites of DNA damage.
Materials:
-
Cell line stably or transiently expressing the LivePAR probe (EGFP fused to the RNF146-encoded WWE PAR binding domain).
-
Glass-bottom imaging dishes.
-
Complete cell culture medium.
-
DNA damaging agent (e.g., hydrogen peroxide (H₂O₂) or methyl methanesulfonate (B1217627) (MMS)).
-
Live-cell imaging microscope with environmental control.
Procedure:
Day 1: Cell Seeding
-
Seed cells expressing the LivePAR probe onto glass-bottom imaging dishes to achieve 50-70% confluency.
Day 2: Imaging
-
Place the imaging dish on the microscope stage and allow it to equilibrate in the environmental chamber.
-
Acquire baseline images of the LivePAR probe distribution, which should be diffuse throughout the cell.
-
Induce DNA damage. Two common methods are:
-
Laser Micro-irradiation: As described in Protocol 1. This allows for precise spatial and temporal control of damage.
-
Chemical Treatment: Add a DNA damaging agent to the medium (e.g., a final concentration of 1 mM H₂O₂ for 10 minutes). After incubation, gently wash the cells with fresh, pre-warmed medium to remove the agent.
-
-
Immediately after damage induction, begin time-lapse imaging to capture the recruitment of the LivePAR probe to sites of PAR synthesis.
-
Continue imaging to observe the subsequent dissociation of the probe as PAR is degraded.
Data Analysis:
-
Quantify the accumulation of the LivePAR probe at DNA damage sites as described for GFP-PARP1.
-
For chemical treatment, the nuclear enrichment of LivePAR can be quantified by measuring the ratio of nuclear to cytoplasmic fluorescence intensity over time. This provides a measure of global PAR synthesis in the cell.
Protocol 3: Direct Imaging of PARylation using Fluorescent NAD+ Analogs
This protocol provides a method for the direct visualization of PAR chains by metabolically incorporating a fluorescent NAD+ analog.
Materials:
-
HeLa cell line (or other suitable cell line).
-
Glass-bottom imaging dishes.
-
Fluorescent NAD+ analog (e.g., TMR-NAD+).
-
Transfection reagent for small molecules (e.g., DOTAP).
-
Live-cell imaging microscope with appropriate filter sets for the chosen fluorophore.
-
DNA damaging agent (e.g., H₂O₂).
Procedure:
-
Seed cells on glass-bottom dishes as previously described.
-
Prepare a transfection mixture containing the fluorescent NAD+ analog and a suitable transfection reagent in serum-free medium, following the manufacturer's instructions.
-
Remove the culture medium from the cells and add the transfection mixture. Incubate for a specified period to allow for cellular uptake of the analog.
-
Wash the cells with fresh, pre-warmed medium.
-
Induce DNA damage using a chemical agent (e.g., H₂O₂).
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Perform live-cell imaging to visualize the incorporation of the fluorescent NAD+ analog into PAR chains at sites of DNA damage. Fluorescence lifetime imaging microscopy (FLIM)-FRET can also be used to study interactions between PAR and specific proteins.
Data Analysis:
-
The intensity of the fluorescent signal at specific cellular locations (e.g., the nucleus) can be quantified over time to assess the dynamics of PARylation.
-
This method allows for the direct observation of PAR synthesis and can be used to study the effects of PARP inhibitors on this process.
Concluding Remarks
The protocols described herein provide a robust framework for the live-cell imaging of ADPr dynamics. The choice of method will depend on the specific biological question being addressed. Direct imaging of fluorescently-tagged PARP1 is well-suited for studying the kinetics of this key enzyme and the trapping efficiency of its inhibitors. Genetically encoded biosensors offer a sensitive means to monitor the product of PARP activity, PAR, and are valuable for screening and mechanistic studies. The use of fluorescent NAD+ analogs provides a powerful, albeit more technically challenging, approach to directly visualize the post-translational modification itself. By applying these advanced imaging techniques, researchers can gain deeper insights into the complex role of ADP-ribosylation in cellular function and disease.
References
Mass Spectrometry Analysis of ADP-ribosylation Substrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ADP-ribosylation is a dynamic post-translational modification (PTM) that plays a critical role in a wide array of cellular processes, including DNA damage repair, signal transduction, chromatin remodeling, and apoptosis.[1][2][3] This modification is catalyzed by ADP-ribosyltransferases (ARTs), including the well-studied poly(ADP-ribose) polymerases (PARPs).[1][3] The identification and quantification of proteins targeted by ADP-ribosylation (the "ADPr-proteome") are crucial for understanding the molecular mechanisms underlying these processes and for the development of novel therapeutics, particularly in the field of oncology. Mass spectrometry (MS)-based proteomics has emerged as a powerful tool for the global and site-specific analysis of ADP-ribosylation.
This document provides detailed application notes and experimental protocols for the mass spectrometry analysis of ADP-ribosylation substrates. It is intended for researchers, scientists, and drug development professionals seeking to identify and quantify ADP-ribosylated proteins and their modification sites.
Key Concepts in ADP-ribosylation Analysis
The analysis of ADP-ribosylation by mass spectrometry presents unique challenges due to the labile nature of the modification, its low abundance, and the heterogeneity of poly(ADP-ribose) (PAR) chains. Successful analysis hinges on effective enrichment of ADP-ribosylated proteins or peptides prior to MS analysis. Two primary strategies have been developed for this purpose:
-
Phosphodiesterase-based enrichment: This method involves the enzymatic digestion of the heterogeneous PAR chains into a single, stable phosphoribose remnant on the modified amino acid. This simplifies the subsequent mass spectrometry analysis and allows for the enrichment of these modified peptides using techniques developed for phosphoproteomics.
-
Af1521 macrodomain-based enrichment: The Af1521 macrodomain is a protein module that specifically recognizes and binds to ADP-ribose. Immobilized Af1521 macrodomain can be used to affinity-purify ADP-ribosylated proteins or peptides from complex biological samples.
Following enrichment, various tandem mass spectrometry (MS/MS) techniques, including Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Electron-Transfer/Higher-Energy Collision Dissociation (EThcD), are employed to identify the modified peptides and pinpoint the exact sites of ADP-ribosylation.
Quantitative Analysis of ADP-ribosylation
Quantitative proteomics approaches, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Tandem Mass Tag (TMT) labeling, are invaluable for studying the dynamics of ADP-ribosylation in response to cellular stimuli, such as DNA damage or drug treatment. These methods allow for the relative or absolute quantification of changes in ADP-ribosylation on a proteome-wide scale.
Table 1: Quantitative Changes in ADP-ribosylation Sites in HeLa Cells upon H₂O₂ Treatment (SILAC-based proteomics)
| Protein | Gene | Site | Peptide Sequence | Fold Change (H₂O₂/Control) | p-value | Reference |
| Histone H2B type 1-C/E/F/G/I | HIST1H2BC/E/F/G/I | S112 | KAVTKAQKDGKKRKRSRK | >10 | <0.01 | |
| PARP1 | PARP1 | E546 | DKEVEAEGVNASTK | >8 | <0.01 | |
| Histone H3.3 | H3F3A/B | S10 | KSTGGKAPRK | >8 | <0.01 | |
| XRCC1 | XRCC1 | S371 | SSPQKVPKR | >5 | <0.01 | |
| LIG3 | LIG3 | K267 | GKGKGKGKGKR | >4 | <0.01 |
* Indicates the modified residue. Data is illustrative and compiled from published studies.
Table 2: Proteins with Altered ADP-ribosylation upon PARP1 Inhibition (Illustrative Data)
| Protein | Gene | Change upon PARP inhibitor treatment | Putative Function | Reference |
| PARP1 | PARP1 | Decreased | DNA repair, chromatin remodeling | |
| Histone H1 | HIST1H1 | Decreased | Chromatin structure | |
| XRCC1 | XRCC1 | Decreased | DNA single-strand break repair | |
| PCNA | PCNA | Decreased | DNA replication and repair | |
| Topoisomerase I | TOP1 | Decreased | DNA topology modulation |
This table represents a conceptual summary of expected changes based on the known function of PARP inhibitors.
Signaling Pathways and Experimental Workflows
Signaling Pathway: PARP1 in DNA Damage Response
The following diagram illustrates the central role of PARP1 in the DNA damage response (DDR), particularly in single-strand break repair (SSBR) and its interplay with other repair pathways.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Adprp Activity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during ADP-ribosyltransferase (Adprp) activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary reasons for low or no signal in my this compound assay?
Low or absent signal in an this compound assay can stem from several factors, ranging from reagent integrity to suboptimal reaction conditions. The most common causes include:
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Inactive Enzyme: The this compound enzyme may have lost activity due to improper storage, repeated freeze-thaw cycles, or degradation.
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Suboptimal Reagent Concentrations: The concentrations of the enzyme, NAD⁺ (the ADP-ribose donor), or the acceptor substrate may be too low for a detectable reaction.
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Incorrect Assay Buffer Conditions: The pH, ionic strength, or absence of necessary cofactors (e.g., Mg²⁺) in the reaction buffer can significantly impede enzyme activity.
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Degraded NAD⁺: NAD⁺ is susceptible to degradation, especially with repeated freeze-thaw cycles or improper storage.
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Presence of Inhibitors: Contaminants in your sample or test compounds may be inhibiting the this compound enzyme.
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Insufficient Incubation Time: The reaction may not have had enough time to proceed to a point where the signal is detectable.
Q2: My signal is very high, or the background is overwhelming. What should I do?
High background or a saturated signal can obscure the specific signal from your enzymatic reaction. Common causes include:
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Enzyme Concentration Too High: An excessive amount of enzyme can lead to a very rapid reaction that quickly saturates the detection system.
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Contaminated Reagents: Contamination of assay components, particularly with ATP in luminescence-based ADP detection assays, can lead to high background signals.[1]
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Non-specific Binding: In antibody-based or affinity-based detection methods, non-specific binding of detection reagents can cause high background.
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Autocatalysis of NAD⁺: In some assay formats, NAD⁺ may break down spontaneously over time, contributing to background signal.
Q3: I'm observing significant well-to-well variability in my results. What could be the cause?
High variability across replicates can make it difficult to interpret your data. The following factors are common sources of variability:
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Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of reagents, especially the enzyme or test compounds, is a major source of variability.
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Inconsistent Incubation Times or Temperatures: Variations in incubation conditions across the plate can lead to different reaction rates.
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Plate Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate reactants and alter reaction rates.
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Improper Mixing: Failure to thoroughly mix reagents upon addition can result in a non-homogeneous reaction mixture.
Q4: How can I be sure my this compound enzyme is active?
To confirm the activity of your this compound enzyme, you should run a positive control experiment. This involves setting up a reaction with a known active enzyme preparation and optimal substrate concentrations, without any test inhibitors. If the positive control yields a strong signal, your enzyme is likely active. If not, you should consider obtaining a fresh batch of enzyme.
Q5: What are the optimal concentrations of NAD⁺ and acceptor substrate to use?
The optimal concentrations of NAD⁺ and the acceptor substrate (e.g., histone proteins for PARP1) can vary depending on the specific this compound enzyme and the assay format. It is recommended to perform a titration experiment to determine the optimal concentrations for your specific experimental conditions. Start with a concentration range around the known Km value for your enzyme if available. For many PARP assays, NAD⁺ concentrations in the range of 10-100 µM are a good starting point.
Troubleshooting Workflow
If you are experiencing issues with your this compound assay, follow this logical troubleshooting workflow to identify and resolve the problem.
Caption: A logical workflow for troubleshooting common issues in this compound assays.
Quantitative Data for Assay Optimization
The following tables provide typical concentration ranges and conditions for this compound activity assays. These values should be used as a starting point, and optimal conditions should be determined empirically for each specific assay.
Table 1: Typical Reagent Concentrations in this compound Assays
| Reagent | Typical Concentration Range | Notes |
| This compound Enzyme (e.g., PARP1) | 1 - 10 nM | The optimal concentration depends on the specific activity of the enzyme preparation. A titration is recommended to find the linear range of the assay.[1] |
| NAD⁺ | 10 - 250 µM | The concentration should be near the Km value for the enzyme if known. High concentrations can sometimes be inhibitory.[2][3] |
| Acceptor Substrate (e.g., Histones) | 1 - 10 µg/mL | For assays using an acceptor substrate, the concentration should be optimized to ensure it is not rate-limiting. |
| Activated DNA (for PARPs) | 1 - 5 µg/mL | Required for the activation of DNA-dependent PARPs like PARP1. |
| DTT | 1 - 10 mM | Often included in the assay buffer to maintain a reducing environment, which can be important for enzyme stability.[4] |
Table 2: General Assay Conditions
| Parameter | Typical Range/Condition | Notes |
| pH | 7.0 - 8.0 | Most this compound enzymes are active at neutral to slightly alkaline pH. The optimal pH should be determined for each specific enzyme. |
| Temperature | 25 - 37 °C | Reactions are typically performed at room temperature or 37 °C. Consistent temperature control is crucial for reproducible results. |
| Incubation Time | 30 - 120 minutes | The incubation time should be sufficient to generate a robust signal but should remain within the linear range of the reaction. A time-course experiment is recommended to determine the optimal incubation period. |
| Solvent (for test compounds) | DMSO | The final concentration of DMSO in the assay should typically be kept below 1% to avoid significant effects on enzyme activity. |
Key Experimental Protocols
Below are summarized methodologies for common this compound activity assays.
Protocol 1: Colorimetric PARP Activity Assay
This assay measures the incorporation of biotinylated NAD⁺ into an acceptor substrate (e.g., histones) coated on a microplate.
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Plate Coating: Coat a 96-well plate with histone H1 overnight at 4°C. Wash the plate with Wash Buffer.
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Reagent Preparation: Prepare serial dilutions of your test compound and a reference inhibitor (e.g., Olaparib).
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Reaction Initiation: Add the PARP enzyme and activated DNA to each well, followed by the biotinylated NAD⁺ solution to initiate the reaction.
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Incubation: Incubate the plate at room temperature for 60 minutes.
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Detection: Wash the plate and add Streptavidin-HRP. After another incubation and wash, add a colorimetric substrate (e.g., TMB).
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Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength. The signal intensity is inversely proportional to the PARP inhibitory activity.
Protocol 2: Luminescence-Based ADP Detection Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced in the this compound reaction.
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This compound Reaction: Set up the this compound reaction in a microplate containing the enzyme, NAD⁺, acceptor substrate, and your test compound. Incubate at room temperature.
-
ATP Depletion: Add an ADP-Glo™ Reagent to deplete any unconsumed ATP from the reaction.
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ADP to ATP Conversion: Add a Kinase Detection Reagent to convert the ADP produced in the this compound reaction to ATP.
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Luminescence Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal.
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Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the this compound activity.
This compound Signaling Pathway
ADP-ribosylation is a key post-translational modification involved in various cellular processes, most notably the DNA damage response. The following diagram illustrates the central role of PARP1 in this pathway.
Caption: The role of PARP1 in the DNA damage response signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplay between compartmentalized NAD+ synthesis and consumption: a focus on the PARP family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: ADPRP Immunoprecipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADP-ribose polymerase (ADPRP or PARP) immunoprecipitation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in this compound immunoprecipitation?
High background in immunoprecipitation (IP) can obscure results and is often caused by several factors. A primary reason is the non-specific binding of proteins to the IP antibody, or the protein A/G beads.[1] This can be exacerbated by using too much antibody or cell lysate.[1] In the context of this compound, artificial activation of PARP enzymes during cell lysis can lead to widespread poly(ADP-ribosyl)ation of various proteins, which can then be non-specifically co-precipitated. Furthermore, inadequate washing steps or the use of a lysis buffer that is not stringent enough can fail to remove non-specifically bound proteins.
Q2: How can I be sure that I am pulling down ADP-ribosylated proteins specifically?
To ensure the specificity of your this compound IP, it is crucial to include proper controls. An isotype control antibody of the same immunoglobulin class and from the same species as your primary antibody should be used in a parallel experiment.[2] This will help determine if the observed binding is specific to your target or a result of non-specific interactions with the antibody. Additionally, a "beads-only" control, where the lysate is incubated with the beads without any antibody, is recommended to identify proteins that bind non-specifically to the beads themselves.[2][3] For confirming the presence of ADP-ribosylation, you can treat a parallel sample with a poly(ADP-ribose) glycohydrolase (PARG) or other ADP-ribose hydrolases to reverse the modification; a significant reduction in the signal would indicate specificity for ADP-ribosylated proteins.
Q3: The signal for my ADP-ribosylated protein is weak or absent. What could be the issue?
A weak or non-existent signal in an this compound IP can stem from several issues. Firstly, the ADP-ribose modification can be labile and may be degraded by cellular enzymes, such as PARG, during sample preparation. It is essential to work quickly on ice and to include appropriate inhibitors in your lysis buffer. Secondly, the antibody you are using may not be suitable for immunoprecipitation, as not all antibodies that work in other applications like Western blotting will be effective in recognizing the native conformation of the protein in an IP experiment. The epitope on your target protein might also be masked, preventing antibody binding. Finally, low expression levels of the target protein can also lead to a weak signal.
Q4: Can the immunoprecipitation process itself induce artificial PARP activation?
Yes, the standard chromatin immunoprecipitation (ChIP) process, which often involves formaldehyde (B43269) fixation, has been shown to induce DNA damage, leading to artificial PARP activation and poly(ADP-ribose) formation. This can alter the chromatin composition and lead to misleading results. To mitigate this, it is recommended to inhibit PARP activity during the experiment, either pharmacologically with PARP inhibitors or by modifying the fixation protocol.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background | Non-specific binding to beads or antibody. | 1. Pre-clear the lysate: Incubate the cell lysate with protein A/G beads alone before adding the primary antibody to remove proteins that bind non-specifically to the beads. 2. Optimize antibody concentration: Perform a titration experiment to determine the minimal amount of antibody required for efficient pulldown. 3. Increase washing stringency: Increase the number of washes or the salt/detergent concentration in the wash buffer. |
| Artificial PARP activation during lysis. | 1. Include PARP inhibitors: Add PARP inhibitors (e.g., Olaparib, Veliparib) to the lysis buffer to prevent enzymatic activity. 2. Work quickly on ice: Minimize the time between cell lysis and immunoprecipitation to reduce enzymatic activity. | |
| Weak or No Signal | Degradation of ADP-ribosylation. | 1. Use PARG inhibitors: Include a PARG inhibitor (e.g., ADP-HPD) in the lysis buffer to prevent the degradation of poly(ADP-ribose) chains. 2. Maintain cold temperatures: Perform all steps on ice or at 4°C to minimize enzymatic activity. |
| Inefficient antibody. | 1. Validate your antibody for IP: Ensure the antibody is validated for immunoprecipitation. Polyclonal antibodies often perform better than monoclonal antibodies as they can recognize multiple epitopes. 2. Try a different antibody: If possible, test a different antibody that recognizes a different epitope on the target protein. | |
| Low protein abundance. | 1. Increase starting material: Increase the amount of cell lysate used for the IP. 2. Enrich for your target: If possible, use a cell line that overexpresses your protein of interest or enrich the cellular fraction where your protein is most abundant. | |
| Non-reproducible Results | Inconsistent sample preparation. | 1. Standardize your protocol: Ensure all steps of the protocol, from cell culture and lysis to washing and elution, are performed consistently across experiments. 2. Use fresh lysates: Avoid repeated freeze-thaw cycles of your cell lysates, as this can lead to protein degradation. |
| Variability in reagent quality. | 1. Use high-quality reagents: Ensure that all buffers, inhibitors, and antibodies are of high quality and not expired. |
Experimental Protocols & Methodologies
A detailed protocol for immunoprecipitation of epitope-tagged PARPs has been developed and can be adapted for specific experimental needs. The general workflow involves cell lysis, pre-clearing of the lysate, incubation with a specific antibody, capture of the immune complexes with protein A/G beads, washing, and elution.
Key Reagents and Recommended Concentrations:
| Reagent | Purpose | Recommended Concentration |
| Lysis Buffer | To solubilize cellular proteins while preserving protein-protein interactions. | Tris-based buffer with mild non-ionic detergents (e.g., NP-40). |
| Protease Inhibitors | To prevent protein degradation. | Use a commercially available cocktail at the manufacturer's recommended dilution. |
| Phosphatase Inhibitors | To preserve protein phosphorylation. | Use a commercially available cocktail at the manufacturer's recommended dilution. |
| PARP Inhibitors | To prevent artificial PARP activation. | e.g., Olaparib (1 µM), Veliparib. |
| PARG Inhibitors | To prevent degradation of poly(ADP-ribose). | e.g., ADP-HPD (1 µM). |
| Primary Antibody | To specifically bind the target protein. | Titrate to determine the optimal concentration (typically 1-10 µg per IP). |
| Protein A/G Beads | To capture the antibody-protein complex. | Typically 20-50 µL of a 50% slurry per IP. |
| Wash Buffer | To remove non-specifically bound proteins. | Lysis buffer with potentially increased salt or detergent concentration. |
| Elution Buffer | To release the protein complex from the beads. | Low pH buffer (e.g., glycine-HCl) or SDS-PAGE sample buffer. |
Visualizations
Caption: A generalized workflow for this compound immunoprecipitation.
Caption: Simplified this compound signaling pathway in response to DNA damage.
References
Technical Support Center: ADP-Ribosylation (Adprp) Assays
Welcome to the technical support center for ADP-ribosylation (Adprp) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background and non-specific binding in this compound assays?
High background in this compound assays primarily stems from non-specific interactions of proteins or detection reagents with the assay surface (e.g., microplate wells, beads) or with each other. Key contributing factors include:
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Hydrophobic and Electrostatic Interactions: Proteins can non-specifically adhere to plastic surfaces or affinity matrices through hydrophobic or electrostatic forces.
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Insufficient Blocking: Incomplete saturation of non-specific binding sites on the assay surface allows for the adherence of assay components, leading to false-positive signals.
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Suboptimal Washing: Inadequate or insufficiently stringent wash steps fail to remove unbound or weakly bound proteins and reagents.[1]
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High Probe/Antibody Concentration: Excessive concentrations of tagged ADP-ribose probes or detection antibodies can lead to increased non-specific binding.
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Contamination: Contaminants in buffers or samples can interfere with the assay and contribute to background noise.
Q2: Which blocking agents are most effective for this compound assays?
The choice of blocking agent is critical and often requires empirical optimization. Commonly used blocking agents include proteins and non-ionic detergents.
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Bovine Serum Albumin (BSA): A widely used protein-based blocker, typically at a concentration of 1-5%. It is effective at blocking non-specific protein binding sites.
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Casein or Non-Fat Dry Milk (NFDM): These are also effective protein-based blockers. Casein, in particular, has been shown to be superior to BSA in some ELISA applications due to its smaller molecular size, which may allow for better penetration and blocking of smaller cavities on the assay surface.[2] However, milk-based blockers may contain endogenous biotin (B1667282) and phosphoproteins, which can interfere with avidin-biotin detection systems or studies of phosphorylated proteins.
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Detergents (e.g., Tween-20, Triton X-100): Non-ionic detergents are often included in blocking and wash buffers to reduce hydrophobic interactions.[1] A typical concentration is 0.05-0.1%.
-
Protein-Free Blockers: Commercially available protein-free blocking buffers can be advantageous in assays where protein-based blockers may cross-react with assay components.
Q3: How can I optimize my wash steps to reduce non-specific binding?
Optimizing wash steps is a crucial step in minimizing background signal.[1] Key parameters to consider are:
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Number of Washes: Increasing the number of wash cycles (e.g., from 3 to 5) is generally more effective at removing non-specifically bound molecules than a single long wash.[1]
-
Composition of Wash Buffer:
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Salt Concentration: Increasing the ionic strength of the wash buffer with NaCl (e.g., 150-500 mM) can disrupt weak, non-specific electrostatic interactions.
-
Detergent Concentration: Including a non-ionic detergent like Tween-20 or NP-40 (0.05-0.1%) helps to reduce non-specific hydrophobic interactions.
-
-
Volume and Duration: Ensure a sufficient volume of wash buffer is used to completely cover the assay surface and that the incubation time for each wash is adequate (e.g., 5 minutes with gentle agitation).
Troubleshooting Guide
High background or non-specific binding can obscure true signals and lead to inaccurate results. The following table provides a structured approach to troubleshooting these common issues.
| Problem | Potential Cause | Recommended Solution |
| High background in all wells, including negative controls | Insufficient blocking | Increase the concentration of the blocking agent (e.g., BSA from 1% to 3%).Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).Try a different blocking agent (e.g., switch from BSA to casein). |
| Suboptimal wash conditions | Increase the number of wash steps (e.g., from 3 to 5).Increase the salt concentration in the wash buffer (e.g., from 150 mM to 300 mM NaCl).Increase the detergent concentration in the wash buffer (e.g., from 0.05% to 0.1% Tween-20). | |
| High concentration of detection antibody/reagent | Perform a titration experiment to determine the optimal concentration of the detection antibody or streptavidin-HRP conjugate. | |
| Contaminated buffers or reagents | Prepare fresh buffers and reagents. Use sterile, filtered components. | |
| High background only in sample wells | "Sticky" proteins in the cell lysate | Pre-clear the lysate by incubating it with beads alone before adding the ADP-ribose probe. This will remove proteins that non-specifically bind to the beads. |
| Incomplete cell lysis | Ensure complete cell lysis to prevent the release of intracellular components that can contribute to background. Consider trying a different lysis buffer with varying detergent or salt concentrations. | |
| Variable background across the plate | Inconsistent washing | Ensure uniform and thorough washing of all wells. Automated plate washers can improve consistency. |
| Edge effects | Avoid using the outer wells of the plate, which are more susceptible to temperature fluctuations. Ensure the plate is evenly incubated. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
This protocol outlines a method for testing different blocking agents to minimize non-specific binding.
-
Plate Coating: Coat a 96-well microplate with your target protein or substrate according to your standard protocol.
-
Blocking:
-
Prepare different blocking buffers to be tested (e.g., 1% BSA in PBS, 3% BSA in PBS, 1% Casein in TBS, Protein-Free Blocker).
-
Add 200 µL of each blocking buffer to a set of wells (e.g., 4-8 wells per condition).
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Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing: Wash the plate 3-5 times with 200 µL of wash buffer (e.g., PBST: PBS with 0.05% Tween-20) per well.
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Detection:
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Add your detection antibody or reagent (at its standard concentration) to all wells.
-
Incubate according to your standard protocol.
-
-
Substrate Addition and Reading: Add the appropriate substrate and measure the signal.
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Analysis: Compare the background signal in the wells treated with different blocking buffers. The optimal blocking agent will yield the lowest background signal without significantly affecting the specific signal (which should be tested in parallel).
Protocol 2: Optimizing Wash Buffer Composition
This protocol is designed to determine the optimal salt and detergent concentration in your wash buffer.
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Assay Setup: Perform your this compound assay up to the final wash step, following your standard protocol.
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Washing:
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Prepare a series of wash buffers with varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM) and a fixed concentration of detergent (e.g., 0.05% Tween-20).
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In a separate experiment, prepare wash buffers with varying concentrations of Tween-20 (e.g., 0.05%, 0.1%, 0.2%) and a fixed concentration of NaCl (e.g., 150 mM).
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Wash different sets of wells with each of the prepared wash buffers for a total of 3-5 washes.
-
-
Detection and Analysis: Proceed with the detection and signal reading steps. Compare the signal-to-background ratio for each wash condition to identify the optimal buffer composition.
Visualizations
References
Technical Support Center: ADPr/PARP Immunofluorescence Staining
Welcome to the technical support center for ADP-ribosylation (ADPr) and poly(ADP-ribose) polymerase (PARP) immunofluorescence (IF) staining. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and obtain high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high background or non-specific staining in my PARP/ADPr experiment?
A1: High background can obscure your specific signal and is a common issue in immunofluorescence. Several factors can contribute to this artifact:
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Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to binding at non-target sites.[1][2] It is crucial to titrate your antibodies to find the optimal concentration that provides a strong signal with minimal background.
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Insufficient Blocking: Blocking steps are essential to prevent non-specific antibody binding.[1] Using a blocking serum from the same species as the secondary antibody is often recommended.[2][3] Consider increasing the blocking time or changing the blocking agent if background persists.[2][4]
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Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies behind, contributing to background noise.[1] Ensure washing steps are thorough and of sufficient duration.
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Autofluorescence: Some cells and tissues naturally fluoresce, a phenomenon known as autofluorescence.[3][5][6] This is particularly common in the green and red channels.[6] Always check an unstained sample to assess the level of autofluorescence. Using fresh fixative solutions can also help, as old formaldehyde (B43269) can be a source of autofluorescence.[3]
Q2: My ADPr signal is very weak or completely absent. What could be the cause?
A2: Weak or no signal can be frustrating and may stem from several issues in the protocol:
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Suboptimal Fixation: The method of fixation is critical for preserving the poly(ADP-ribose) (PAR) polymer. Cold methanol (B129727) fixation is often effective for preserving PAR structures.[7] Formaldehyde-based fixatives can sometimes mask the epitope, requiring an antigen retrieval step to expose it.[8][9]
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Rapid PAR Turnover: PAR is a highly dynamic modification and is rapidly degraded by PAR glycohydrolase (PARG). To capture the signal, especially after inducing DNA damage, it is often necessary to use PARG inhibitors to prevent degradation.[10]
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Antibody Issues: Ensure your primary antibody is validated for immunofluorescence.[5] The primary antibody concentration may be too low, or the incubation time too short.[2][3] Overnight incubation at 4°C is often recommended for optimal results.[3] Also, confirm that your secondary antibody is compatible with the host species of your primary antibody.[2][5]
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Low Protein Expression: The target protein may not be highly expressed in your cell model or may require induction (e.g., via DNA damage) to be detectable.[3][4]
Q3: The staining for ADPr appears diffuse throughout the cell instead of localized to the nucleus. Why is this happening?
A3: Mislocalization of the signal can be an artifact of sample preparation.
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Cell Permeabilization: The choice and concentration of the permeabilizing agent (e.g., Triton X-100) are critical. Over-permeabilization can disrupt cellular membranes and structures, leading to the diffusion of nuclear antigens. Try reducing the concentration or incubation time of the permeabilization agent.[4]
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Fixation Issues: Certain fixation methods may not adequately preserve the nuclear structure, allowing the PAR polymer to leak or appear diffuse. Comparing different fixation protocols, such as cold methanol versus paraformaldehyde, may resolve this issue.[7]
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Timing of Fixation: PARylation can be induced during cell lysis or fixation processes.[7] It is crucial to fix cells quickly and efficiently after treatment to capture the true state of PARylation.
Q4: How can I be sure my staining is specific? What controls should I run?
A4: Proper controls are essential to validate the specificity of your staining.
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Secondary Antibody Only Control: This control, where the primary antibody is omitted, is crucial for identifying non-specific binding of the secondary antibody.[2]
-
Isotype Control: An isotype control uses an antibody of the same class, host species, and concentration as the primary antibody but does not recognize the target antigen. This helps determine if the observed staining is due to non-specific Fc receptor binding or other protein-protein interactions.[3]
-
Biological Controls: If possible, use cells where the target protein (e.g., PARP1) has been knocked down or knocked out as a negative control. For ADPr, treating cells with a PARP inhibitor (like Olaparib or PJ34) prior to inducing DNA damage should significantly reduce or eliminate the signal, confirming its specificity.[7][11][12]
Troubleshooting Guide
This table summarizes common problems encountered during ADPr/PARP immunofluorescence, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | 1. Antibody concentration too high.[1][2] 2. Insufficient blocking.[1] 3. Inadequate washing.[1] 4. Autofluorescence of the sample.[3][6] 5. Secondary antibody cross-reactivity.[2][13] | 1. Titrate primary and secondary antibodies to determine optimal dilution. 2. Increase blocking time (e.g., to 1 hour) or try a different blocking agent (e.g., 5% Normal Goat Serum).[2] 3. Increase the number and duration of wash steps. 4. Image an unstained control slide. Use an anti-fade mounting medium. 5. Run a "secondary only" control. Use a pre-adsorbed secondary antibody. |
| Weak or No Signal | 1. Low target protein expression.[3] 2. Inactive primary/secondary antibody.[14] 3. Incompatible primary and secondary antibodies.[5] 4. Suboptimal fixation/permeabilization.[4][5] 5. Epitope masking by fixative.[8] 6. Rapid degradation of PAR polymer.[10] | 1. Confirm expression by Western Blot. Use a positive control cell line or induce expression if possible. 2. Use a new antibody aliquot; ensure proper storage (-20°C). Avoid repeated freeze-thaw cycles.[5][14] 3. Ensure the secondary antibody is raised against the host species of the primary (e.g., Goat anti-Rabbit).[2] 4. Optimize fixation (e.g., try cold methanol for PAR) and permeabilization steps. 5. Perform heat-induced antigen retrieval (e.g., using citrate (B86180) buffer pH 6.0).[15][16] 6. Treat cells with a PARG inhibitor during and after DNA damage induction.[10] |
| Non-specific Staining (e.g., cytoplasmic) | 1. Antibody cross-reactivity with other proteins.[13] 2. Antibody concentration is too high.[2] 3. Over-permeabilization of cellular membranes.[4] 4. Fixation artifact causing protein leakage. | 1. Use a different, highly validated primary antibody. Run an isotype control. 2. Reduce the concentration of the primary antibody. 3. Reduce the concentration or incubation time of the permeabilizing agent (e.g., 0.1% Triton X-100 for 10 min). 4. Test alternative fixation methods (e.g., cold methanol). |
| Signal Fades Quickly (Photobleaching) | 1. Fluorophore is not stable. 2. Excessive exposure to excitation light.[17] 3. Improper storage of stained slides.[3][5] | 1. Use secondary antibodies conjugated to more photostable fluorophores. 2. Minimize light exposure during imaging. Use an anti-fade mounting medium.[3] 3. Store slides at 4°C in the dark and image as soon as possible after staining.[5] |
Key Experimental Protocols
Protocol 1: Standard Immunofluorescence for PARP1
-
Cell Culture: Plate cells on glass coverslips and grow to 60-80% confluency. If applicable, treat with the desired agent (e.g., a DNA damaging agent).
-
Fixation: Gently wash cells with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 5% Normal Goat Serum and 0.1% Triton X-100 in PBS for 1 hour at room temperature.
-
Primary Antibody: Dilute the primary anti-PARP1 antibody in the blocking buffer. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI (1 µg/mL) for 5 minutes to stain nuclei.
-
Mounting: Wash once with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Seal and store at 4°C in the dark.
Protocol 2: Immunofluorescence for Poly(ADP-ribose) (PAR) with Signal Preservation
This protocol is optimized to preserve the transient PAR signal.
-
Cell Culture & Treatment: Plate cells on coverslips. Pre-treat with a PARG inhibitor (e.g., PDD00017273) for 1 hour before and during treatment with a DNA damaging agent (e.g., H₂O₂).
-
Fixation: Immediately after treatment, wash once with ice-cold PBS. Fix with ice-cold methanol for 10 minutes at -20°C.[7]
-
Rehydration & Blocking: Air dry the coverslips briefly. Rehydrate in PBS. Block with 5% Normal Goat Serum in PBS with 0.1% Tween-20 for 1 hour.
-
Primary Antibody: Dilute the primary anti-PAR antibody (or a PAR-binding reagent) in the blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS-T (PBS + 0.1% Tween-20).
-
Secondary Antibody & Counterstaining: Proceed as in Protocol 1 (Steps 8-11).
Visualizations
Caption: A flowchart for troubleshooting common immunofluorescence artifacts.
Caption: Signaling pathway of PARP1 activation upon DNA damage.
References
- 1. sinobiological.com [sinobiological.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 9. Strategies for improving the immunohistochemical staining of various intranuclear prognostic markers in formalin-paraffin sections: androgen receptor, estrogen receptor, progesterone receptor, p53 protein, proliferating cell nuclear antigen, and Ki-67 antigen revealed by antigen retrieval techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. raytruantlab.ca [raytruantlab.ca]
- 11. Fluorescent detection of PARP activity in unfixed tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and characterization of new tools for detecting poly(ADP-ribose) in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Background Staining or Non-specific Binding of Antibodies in Immunohistochemistry - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. bosterbio.com [bosterbio.com]
- 16. researchgate.net [researchgate.net]
- 17. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
Technical Support Center: Normalization of ADP-ribosylation (ADPr) Activity Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADP-ribosylation (ADPr) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of normalizing ADPr activity data?
A1: Normalization is a critical step in the analysis of ADPr activity data to account for experimental variability that can arise from several sources. The primary goals of normalization are:
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To account for variations in enzyme activity: The activity of PARP enzymes can differ between batches of purified protein or in different cell lysates.[1]
-
To enable accurate comparison across different experimental conditions: Normalization allows for the meaningful comparison of data from different treatment groups, time points, or experimental repeats.
-
To control for vehicle effects: Solvents like DMSO, used to dissolve inhibitors, can have a slight effect on enzyme activity. Normalizing to a vehicle-treated control helps to isolate the specific effect of the test compound.[1]
Q2: What are the most common methods for normalizing ADPr activity data?
A2: The choice of normalization method depends on the specific assay format (e.g., in vitro, cell-based). Here are some common approaches:
| Normalization Method | Description | Assay Type |
| Vehicle Control (e.g., DMSO) | All data points are expressed as a percentage or fold-change relative to the average signal of the vehicle-treated control wells.[1] | In vitro and Cell-based |
| Total Protein Concentration | The raw ADPr activity signal is divided by the total protein concentration of the corresponding sample, typically determined by a Bradford or BCA assay. | Cell-based |
| Cell Number | The raw signal is normalized to the number of cells in each well, which can be determined by cell counting or by using a DNA-based quantification assay. | Cell-based |
| Housekeeping Gene/Protein | For Western blot-based detection, the ADPr signal can be normalized to the signal of a consistently expressed housekeeping protein (e.g., GAPDH, β-actin). | Cell-based (Western blot) |
| No-Enzyme Control | For in vitro assays, subtracting the background signal from wells containing all reaction components except the PARP enzyme can help to correct for non-enzymatic signal. | In vitro |
Q3: How should I choose the appropriate controls for my ADPr activity assay?
A3: Including proper controls is essential for data interpretation and troubleshooting. Key controls include:
-
Positive Control: A known activator of PARP activity (e.g., damaged DNA for PARP1/2) or a sample with expected high activity.[1]
-
Negative Control: A condition where no or minimal ADPr activity is expected. This could be a no-enzyme control in an in vitro assay or untreated cells in a cell-based assay.
-
Vehicle Control: Samples treated with the same concentration of the solvent (e.g., DMSO) used to deliver the test compounds.[1] This is crucial for inhibitor studies.
-
Inhibitor Control: A known PARP inhibitor (e.g., Olaparib) to confirm that the assay can detect inhibition of ADPr activity.
Troubleshooting Guide
Problem 1: High background signal in my in vitro PARP assay.
| Possible Cause | Suggested Solution |
| Contaminated Reagents | Use fresh, high-quality reagents, including NAD+ and buffer components. |
| Non-specific Antibody Binding | Increase the number of washing steps and/or the stringency of the wash buffer. Test different blocking buffers. |
| Autocatalytic Activity of Reagents | Run a "no-enzyme" control to determine the level of background signal generated by the other reaction components. |
| Degraded Radiolabeled NAD+ | For radioactive assays, ensure the 32P-NAD+ has not degraded. Store it properly at -80°C. |
Problem 2: Low or no signal in my cell-based PARP assay.
| Possible Cause | Suggested Solution |
| Inactive PARP Enzyme | Ensure that the cell lysate preparation protocol does not inactivate the PARP enzymes. Avoid repeated freeze-thaw cycles of lysates. |
| Insufficient DNA Damage | If the assay relies on DNA damage-induced PARP activity, ensure that the DNA damaging agent (e.g., H2O2) is used at an effective concentration and for a sufficient duration. |
| PARG/ARH3 Activity | The activity of PAR glycohydrolase (PARG) or ADP-ribosylhydrolase 3 (ARH3) can degrade the PAR signal. Consider using inhibitors of these enzymes during cell lysis if you are interested in the accumulation of PAR. |
| Low PARP Expression | Confirm the expression level of the PARP of interest in your cell line. |
| Heat-labile Modification | Be aware that some ADP-ribosylation modifications can be sensitive to heat. Optimize your sample preparation to avoid high temperatures. |
Problem 3: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Inconsistent Pipetting | Use calibrated pipettes and ensure proper mixing of all reagents. For multi-well plates, using a multichannel pipette can improve consistency. |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and use proper techniques to avoid clumping and ensure even distribution of cells across the plate. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile buffer. |
| Incomplete Compound Dissolution | Ensure that test compounds are fully dissolved in the vehicle before adding them to the assay wells. |
Experimental Protocols & Workflows
In Vitro PARP Activity Assay (ELISA-based)
This protocol describes a common method for measuring PARP activity in a 96-well plate format.
Methodology:
-
Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP.
-
Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding.
-
Enzyme Reaction: Add the purified PARP enzyme, biotinylated NAD+, and your test compounds (or vehicle control) to the wells. If required for the specific PARP, include an activating cofactor like damaged DNA.[1]
-
Incubation: Incubate the plate to allow the enzymatic reaction to proceed.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add Streptavidin-HRP, which binds to the biotinylated ADP-ribose incorporated onto the histones.
-
Signal Generation: Add a chemiluminescent or colorimetric HRP substrate to generate a signal that is proportional to the PARP activity.
-
Data Acquisition: Read the plate using a luminometer or spectrophotometer.
-
Normalization: Normalize the data from the test compound wells to the vehicle control wells.
Cell-Based PARP Activity Normalization Workflow
This workflow outlines the steps for normalizing cell-based ADPr activity data to total protein concentration.
Logical Relationship of Controls in an ADPr Assay
This diagram illustrates the relationship between different types of controls used in a typical ADPr activity assay for inhibitor screening.
References
Technical Support Center: Optimizing ADPrp Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in ADP-ribosylation (ADPrp) assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in my this compound assay?
High background can obscure true signals and reduce assay sensitivity.[1][2] Common causes include:
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Non-specific binding: The detection antibody or other assay components may bind non-specifically to the plate or other proteins.[1][2]
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Suboptimal blocking: Incomplete blocking of the microplate wells can leave sites open for non-specific attachment.[1]
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High enzyme concentration: Using too much enzyme can lead to a high basal signal.
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Contaminated reagents: Reagents, especially ATP or NAD+ stocks, may be contaminated with ADP or have degraded over time.
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Sample-related interference: Components in complex biological samples can interfere with the assay.
Q2: How can I reduce non-specific binding of my detection antibody?
To minimize non-specific antibody binding, consider the following strategies:
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Optimize antibody concentration: Titrate the detection antibody to find the lowest concentration that still provides a robust signal.
-
Increase washing steps: Add extra wash steps after antibody incubation to remove unbound antibodies.
-
Use a different blocking agent: If you are using a common blocker like BSA, try switching to non-fat dry milk or a commercially available blocking buffer.
-
Add detergents: Including a mild non-ionic detergent like Tween-20 in your wash and antibody dilution buffers can help reduce non-specific interactions.
Q3: What is the optimal enzyme concentration for my assay?
The optimal enzyme concentration will depend on the specific enzyme and assay format. It is crucial to perform an enzyme titration to determine the concentration that yields a robust signal without being in excess, which can lead to high background and rapid substrate consumption. A good starting point is to aim for a concentration that results in approximately 10-20% substrate conversion within the desired reaction time.
Q4: How does the concentration of NAD+ or ATP affect my assay?
The concentration of the substrate (NAD+ for PARP assays, ATP for kinase assays that are often used in conjunction with this compound studies) is a critical parameter. For inhibitor screening, using a substrate concentration close to the Michaelis-Menten constant (Km) will allow for sensitive detection of competitive inhibitors. However, to better mimic physiological conditions, it's also important to test inhibitor potency at higher, cellular concentrations of the substrate.
Q5: My signal is weak or absent. What are the possible reasons?
A weak or absent signal can be due to several factors:
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Inactive enzyme: Ensure the enzyme is active and has been stored correctly.
-
Suboptimal substrate concentration: The concentration of NAD+ or the acceptor substrate may be too low.
-
Incorrect buffer conditions: The pH, salt concentration, or presence of inhibitors in the buffer can affect enzyme activity.
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Degradation of the ADPr modification: The ADP-ribosylation modification can be labile, and sample preparation methods involving heat can lead to signal loss.
-
Inefficient detection: The detection antibody may not be specific or sensitive enough for the level of modification present.
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal reduces the dynamic range of the assay and can mask the effects of inhibitors or activators.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Blocking | Increase blocking incubation time or try a different blocking agent (e.g., 1-5% BSA, non-fat dry milk, or a commercial blocker). | Reduced non-specific binding and lower background signal. |
| High Detection Antibody Concentration | Perform a titration of the detection antibody to determine the optimal concentration. | Lower background while maintaining a good signal window. |
| Insufficient Washing | Increase the number and/or duration of wash steps. | More effective removal of unbound reagents, leading to a cleaner background. |
| Enzyme Concentration Too High | Titrate the enzyme to find a concentration that gives a robust signal without excessive background. | A better signal-to-noise ratio. |
| Contaminated NAD+/ATP | Use a fresh, high-quality source of NAD+ or ATP with low ADP contamination. | Reduced background signal from pre-existing ADP. |
| Compound Interference | Test for autofluorescence or other interference from test compounds by running controls without enzyme. | Identification of problematic compounds that may need to be excluded or tested in a different assay format. |
Issue 2: Low Signal or Poor Signal-to-Noise Ratio
A low signal can make it difficult to distinguish true activity from background noise.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Enzyme Concentration | Titrate the enzyme to find the optimal concentration for a robust signal. | Increased signal intensity. |
| Suboptimal Substrate Concentration | Optimize the concentration of NAD+ and the acceptor protein/peptide. | Enhanced enzyme activity and a stronger signal. |
| Incorrect Reaction Time | Perform a time-course experiment to determine the optimal incubation time for the enzymatic reaction. | A signal that is in the linear range of the reaction. |
| Sample Preparation Issues | Avoid boiling samples if the ADPr modification is heat-labile. | Preservation of the ADP-ribosylation signal. |
| Inappropriate Assay Buffer | Ensure the buffer pH and composition are optimal for your enzyme. | Improved enzyme activity and signal. |
Experimental Protocols
Protocol 1: Enzyme Titration for Optimal Concentration
This protocol describes how to determine the optimal enzyme concentration for an this compound assay.
-
Prepare a serial dilution of the enzyme in the assay buffer. A good starting range would be from 10x the expected final concentration down to 0.1x.
-
Set up the assay plate:
-
Add the assay buffer to all wells.
-
Add the diluted enzyme to the appropriate wells. Include "no enzyme" control wells.
-
Add the substrate (e.g., NAD+ and histone proteins).
-
-
Initiate the reaction by adding the final component (often NAD+ or the enzyme).
-
Incubate the plate at the desired temperature for a fixed amount of time (e.g., 60 minutes).
-
Stop the reaction if necessary for the assay format.
-
Add the detection reagents according to the assay protocol.
-
Read the plate using the appropriate instrument (e.g., fluorescence plate reader, luminometer).
-
Analyze the data: Plot the signal versus the enzyme concentration and select the concentration that gives a robust signal with low background (from the "no enzyme" control).
Protocol 2: NAD+ Titration for Optimal Concentration
This protocol helps to determine the optimal NAD+ concentration.
-
Prepare a serial dilution of NAD+ in the assay buffer. The range should span below and above the expected Km of the enzyme for NAD+.
-
Set up the assay plate:
-
Add the assay buffer to all wells.
-
Add the enzyme at its predetermined optimal concentration.
-
Add the acceptor substrate (e.g., histones).
-
Add the serially diluted NAD+ to the respective wells. Include "no NAD+" control wells.
-
-
Incubate the plate for the optimized reaction time.
-
Add detection reagents and read the plate.
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Analyze the data: Plot the signal versus the NAD+ concentration to determine the concentration that gives a maximal or near-maximal signal, depending on the assay goals.
Visualizations
Caption: Simplified PARP1 signaling pathway in response to DNA damage.
Caption: General experimental workflow for an this compound assay.
Caption: A logical troubleshooting flowchart for common this compound assay issues.
References
Validation & Comparative
A Comparative Analysis of PARP Inhibitors' Efficacy in Oncology
For Researchers, Scientists, and Drug Development Professionals
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers harboring defects in DNA damage repair pathways. This guide provides an objective comparison of the efficacy of leading PARP inhibitors—Olaparib, Niraparib, Rucaparib, and Talazoparib (B560058)—supported by key experimental data from pivotal clinical trials.
Mechanism of Action: Synthetic Lethality
PARP enzymes are crucial for repairing single-strand DNA breaks (SSBs). PARP inhibitors block this repair mechanism. In cancer cells with mutations in genes like BRCA1 and BRCA2, which are essential for the high-fidelity homologous recombination (HR) repair of double-strand DNA breaks (DSBs), the inhibition of PARP leads to an accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into DSBs. The compromised HR pathway in these cancer cells cannot effectively repair these DSBs, leading to genomic instability and ultimately, cell death. This concept, where a deficiency in two different pathways is lethal to the cell while a defect in either one alone is not, is known as synthetic lethality.[1]
Caption: PARP inhibitor mechanism of action.
Comparative Efficacy Data
The following tables summarize key efficacy data from pivotal clinical trials for Olaparib, Niraparib, Rucaparib, and Talazoparib across different cancer types.
Ovarian Cancer
| Clinical Trial | PARP Inhibitor | Patient Population | Treatment Arm (Median PFS) | Control Arm (Median PFS) | Hazard Ratio (HR) for PFS (95% CI) |
| SOLO1 | Olaparib | Newly diagnosed, advanced, BRCA-mutated | Not reached | 13.8 months | 0.30 (0.23-0.41) |
| SOLO2 | Olaparib | Platinum-sensitive, relapsed, germline BRCA-mutated | 19.1 months | 5.5 months | 0.25 (0.18-0.35) |
| NOVA | Niraparib | Platinum-sensitive, recurrent, germline BRCA-mutated | 21.0 months | 5.5 months | 0.27 (0.17-0.41) |
| NOVA | Niraparib | Platinum-sensitive, recurrent, non-gBRCAmut, HRD-positive | 12.9 months | 3.8 months | 0.38 (0.24-0.59) |
| ARIEL3 | Rucaparib | Platinum-sensitive, recurrent, BRCA-mutated | 16.6 months | 5.4 months | 0.23 (0.16-0.34) |
| ARIEL3 | Rucaparib | Platinum-sensitive, recurrent, HRD-positive (including BRCAmut) | 13.6 months | 5.4 months | 0.32 (0.24-0.42) |
PFS: Progression-Free Survival; HR: Hazard Ratio; CI: Confidence Interval.
Breast Cancer
| Clinical Trial | PARP Inhibitor | Patient Population | Treatment Arm (Median PFS) | Control Arm (Median PFS) | Hazard Ratio (HR) for PFS (95% CI) |
| OlympiAD | Olaparib | Germline BRCA-mutated, HER2-negative, metastatic | 7.0 months[2][3][4] | 4.2 months[2][3][4] | 0.58 (0.43-0.80)[2][4] |
| EMBRACA | Talazoparib | Germline BRCA-mutated, HER2-negative, locally advanced or metastatic | 8.6 months[1][5][6][7][8] | 5.6 months[1][5][7][8][9] | 0.54 (0.41-0.71)[1] |
PFS: Progression-Free Survival; HR: Hazard Ratio; CI: Confidence Interval.
Prostate Cancer
| Clinical Trial | PARP Inhibitor | Patient Population | Key Efficacy Endpoint | Result |
| TOPARP-A | Olaparib | Metastatic castration-resistant, with DNA-repair gene defects | Composite Response Rate | 33% |
| PROfound | Olaparib | Metastatic castration-resistant, with BRCA1/2 or ATM alterations | Median rPFS | 7.4 months vs. 3.6 months (Control) |
rPFS: Radiographic Progression-Free Survival.
Pancreatic Cancer
| Clinical Trial | PARP Inhibitor | Patient Population | Treatment Arm (Median PFS) | Control Arm (Median PFS) | Hazard Ratio (HR) for PFS (95% CI) |
| POLO | Olaparib | Germline BRCA-mutated, metastatic, maintenance therapy | 7.4 months | 3.8 months | 0.53 (0.35-0.82) |
PFS: Progression-Free Survival; HR: Hazard Ratio; CI: Confidence Interval.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PARP inhibitor efficacy. Below are generalized protocols for key experiments.
Caption: In vitro workflow for PARP inhibitor evaluation.
PARP Activity Assay (Colorimetric)
This assay measures the inhibition of PARP enzyme activity.
-
Plate Coating : Coat a 96-well plate with histone H1.
-
Reagent Preparation : Prepare serial dilutions of the PARP inhibitor.
-
Reaction Setup : Add the PARP inhibitor, PARP enzyme, and activated DNA to the wells.
-
Initiation : Start the reaction by adding biotinylated NAD+.
-
Incubation : Incubate at room temperature for 60 minutes.
-
Detection : Add streptavidin-HRP and then a colorimetric substrate (e.g., TMB).
-
Measurement : Read the absorbance on a plate reader and calculate the IC50 value.[10]
Immunofluorescence Staining for γH2AX Foci
This method quantifies DNA double-strand breaks.
-
Cell Culture and Treatment : Seed cells on coverslips and treat with the PARP inhibitor.
-
Fixation : Fix cells with 4% paraformaldehyde.[11]
-
Permeabilization : Permeabilize cells with 0.25% Triton X-100.
-
Blocking : Block with 5% BSA in PBS.[11]
-
Primary Antibody Incubation : Incubate with an anti-γH2AX antibody overnight at 4°C.[11]
-
Secondary Antibody Incubation : Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting : Stain nuclei with DAPI and mount on microscope slides.
-
Imaging and Quantification : Acquire images using a fluorescence microscope and count the number of γH2AX foci per nucleus.[11] An increase in foci indicates an accumulation of DSBs.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on cell proliferation.
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Cell Seeding : Seed cells in a 96-well plate.
-
Treatment : Treat cells with a range of PARP inhibitor concentrations for 72 hours.
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MTT Addition : Add MTT solution to each well and incubate for 4 hours.
-
Solubilization : Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measurement : Read the absorbance at 570 nm.
-
Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Clonogenic Survival Assay
This assay measures the long-term reproductive viability of cells after treatment.
-
Cell Seeding : Seed a low number of cells in 6-well plates.
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Treatment : Treat the cells with the PARP inhibitor for 24 hours.
-
Incubation : Remove the drug and allow the cells to grow for 10-14 days to form colonies.
-
Staining : Fix and stain the colonies with crystal violet.
-
Counting : Count the number of colonies (containing at least 50 cells).
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Analysis : Calculate the surviving fraction for each treatment condition.[12]
Conclusion
The selection of a PARP inhibitor for therapeutic or research purposes depends on various factors, including the cancer type, the specific genetic mutations (e.g., BRCA1 vs. BRCA2), and the patient's prior treatment history. While all four approved PARP inhibitors have demonstrated significant efficacy, particularly in patients with HR-deficient tumors, there are nuances in their clinical activity and safety profiles. The experimental protocols provided here offer a standardized framework for the preclinical evaluation and comparison of these and novel PARP inhibitors.
References
- 1. Talazoparib Significantly Extends Progression-Free Survival in Phase 3 EMBRACA Trial of Patients with Metastatic Breast Cancer | Pfizer [pfizer.com]
- 2. oncnursingnews.com [oncnursingnews.com]
- 3. Olaparib Improves Progression-Free Survival in BRCA-Associated Breast Cancer - The ASCO Post [ascopost.com]
- 4. The OlympiAD trial: who won the gold? - ecancer [ecancer.org]
- 5. PARP inhibitor improves progression-free survival in patients with advanced breast cancers and BRCA mutations | MD Anderson Cancer Center [mdanderson.org]
- 6. PARP inhibitor improves progression-free survival in patients with advanced breast cancers | EurekAlert! [eurekalert.org]
- 7. Final Overall Survival Results From the Phase III EMBRACA Trial - The ASCO Post [ascopost.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. AACR 2020: Study finds no overall survival benefit, but improved quality of life with talazoparib in advanced BRCA-mutated breast cancer - ecancer [ecancer.org]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validating Adprp Knockdown by siRNA: A Comparative Guide
This guide provides a comprehensive comparison of methods to validate the knockdown of Poly(ADP-ribose) polymerase (Adprp) using small interfering RNA (siRNA). We offer detailed experimental protocols, quantitative data comparisons, and explore alternative gene silencing techniques to support researchers, scientists, and drug development professionals in designing and interpreting their experiments.
Comparison of Gene Silencing Technologies
The targeted reduction of gene expression is a cornerstone of modern molecular biology. While siRNA is a widely used method for transient gene knockdown, other technologies like shRNA and CRISPR/Cas9 offer alternative approaches with distinct advantages and disadvantages.
| Feature | siRNA (Small interfering RNA) | shRNA (Short hairpin RNA) | CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats) |
| Mechanism | Post-transcriptional gene silencing by mRNA degradation.[1] | Post-transcriptional gene silencing via cellular processing into siRNA. | Gene knockout at the genomic DNA level.[2] |
| Duration of Effect | Transient (typically 48-96 hours).[2] | Can be transient or stable (if integrated into the genome). | Permanent and heritable gene knockout.[3][4] |
| Delivery | Transfection of synthetic oligonucleotides.[5] | Transfection or transduction of a vector (plasmid or viral). | Transfection or transduction of components (Cas9 and guide RNA).[6] |
| Throughput | High-throughput screening is feasible. | Moderate to high-throughput. | Lower throughput for generating knockout cell lines. |
| Off-Target Effects | A known concern that requires careful siRNA design and validation.[6] | Off-target effects are also a consideration. | Can have off-target cleavage, but guide RNA design can minimize this.[6] |
| Toxicity | Can induce an interferon response. | Potential for toxicity with viral vectors. | Potential for cell death if the target gene is essential.[7] |
| Applications | Rapid gene function analysis, target validation.[1] | Longer-term studies, in vivo applications. | Complete loss-of-function studies, generation of knockout models.[2] |
Validation of this compound Knockdown by siRNA
The validation of siRNA-mediated knockdown is crucial to ensure that the observed phenotype is a direct result of the target gene's downregulation.[7] This is typically achieved by quantifying the reduction in both mRNA and protein levels of the target gene.
Quantitative Data Summary
The following table presents representative data from an experiment validating the knockdown of PARP1 (a well-characterized this compound family member) in a human cell line.
| Target Gene | Treatment | mRNA Expression Level (relative to control) | Protein Expression Level (relative to control) |
| PARP1 | Untreated Control | 1.00 | 1.00 |
| PARP1 | Scrambled siRNA | 0.98 | 0.95 |
| PARP1 | PARP1 siRNA 1 | 0.25 | 0.30 |
| PARP1 | PARP1 siRNA 2 | 0.18 | 0.22 |
| Housekeeping Gene (e.g., GAPDH) | All treatments | ~1.00 | ~1.00 |
Note: Data are representative. Actual results will vary depending on the cell type, siRNA sequence, and transfection efficiency.
Experimental Protocols
siRNA Transfection
This protocol outlines the reverse transfection of siRNA into a human cell line (e.g., HeLa or HEK293).
Materials:
-
HeLa or HEK293 cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
siRNA targeting this compound (and scrambled negative control)
-
24-well tissue culture plates
Procedure:
-
One day before transfection, seed cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute the siRNA stock solution in Opti-MEM to the desired final concentration (e.g., 20 nM).
-
In a separate tube, dilute the Lipofectamine RNAiMAX reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 5 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding to analysis.[8]
Quantitative Real-Time PCR (qPCR) for mRNA Level Validation
This protocol describes the quantification of this compound mRNA levels following siRNA treatment.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green)
-
Primers for this compound and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target gene (this compound) and a reference gene, and the qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in this compound mRNA expression, normalized to the reference gene.[9] It is important that the primer pairs for qPCR extend beyond the dsRNA target region of the mRNA to ensure accurate quantification.[10]
Western Blotting for Protein Level Validation
This protocol details the detection of this compound protein levels to confirm knockdown.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against this compound
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature the protein lysates and separate them by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against this compound overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane and add a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the this compound signal to the loading control to determine the relative protein expression. A significant decrease in the band intensity in the siRNA-treated sample compared to the control indicates successful knockdown.[7][11]
Visualizing Key Processes
siRNA Mechanism of Action
Caption: The siRNA-induced gene silencing pathway.
Experimental Workflow for Knockdown Validation
Caption: Workflow for validating siRNA-mediated gene knockdown.
References
- 1. Gene Knockdown vs. Knockout: RNAi vs. CRISPR Approaches [synapse.patsnap.com]
- 2. Knockout by TALEN or CRISPR VS by shRNA/siRNA | GeneCopoeia™ [genecopoeia.com]
- 3. benchchem.com [benchchem.com]
- 4. idtdna.com [idtdna.com]
- 5. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 7. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qiagen.com [qiagen.com]
- 9. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative PCR primer design affects quantification of dsRNA-mediated gene knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to PARP1 and PARP2 in the DNA Damage Response
In the intricate cellular network of DNA damage response (DDR), Poly(ADP-ribose) polymerases (PARPs) are frontline players. Among the 17 members of the PARP family, PARP1 and PARP2 are the most prominent enzymes activated by DNA strand breaks, playing critical, yet distinct, roles in maintaining genomic stability. This guide provides an objective comparison of PARP1 and PARP2 functions in the DDR, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their unique contributions and interplay.
Core Functional Distinctions and Overlaps
PARP1 is the primary sensor of DNA single-strand breaks (SSBs) and double-strand breaks (DSBs), accounting for approximately 90% of cellular poly(ADP-ribose) (PAR) synthesis upon DNA damage.[1][2] Its rapid recruitment to lesion sites initiates a signaling cascade that facilitates the recruitment of DNA repair machinery. PARP2, while sharing structural homology with PARP1's catalytic domain, exhibits a more nuanced role. It is responsible for the residual DNA-dependent PARP activity in the absence of PARP1 and shows a preference for more specific DNA structures, such as gaps and flap intermediates in base excision repair (BER).[1][3] Although their functions can be partially redundant, the embryonic lethality of double knockout mice underscores their essential and cooperative roles in development and genome maintenance.[3]
A key distinction lies in their DNA binding domains. PARP1 possesses three zinc finger domains (Zn1, Zn2, Zn3) that enable it to recognize and bind to a variety of DNA break structures.[4][5] In contrast, PARP2 lacks these zinc fingers and relies on its N-terminal and WGR domains for DNA binding, which contributes to its differential affinity for various DNA lesions.[3][4]
Quantitative Comparison of PARP1 and PARP2
To provide a clear overview of their characteristics, the following table summarizes key quantitative data comparing human PARP1 and PARP2.
| Feature | PARP1 | PARP2 | References |
| Molecular Weight | ~116 kDa | ~62 kDa | [3][5] |
| Domain Structure | 3 Zinc Fingers, BRCT, WGR, Catalytic Domain | N-terminal domain, WGR, Catalytic Domain | [1][5] |
| Relative Contribution to Cellular PARylation | ~90% | ~5-10% | [1] |
| DNA Binding Affinity (Kd) | |||
| - Double-Strand Breaks (DSBs) | High | Low | [6] |
| - Single-Strand Breaks (SSBs)/Nicks | Highest | High (similar to AP sites) | [4][6] |
| - Abasic/Apyrimidinic (AP) Sites | Lowest | High (similar to nicks) | [4] |
| - Undamaged DNA | Moderately High | Low | [6] |
Signaling Pathways in DNA Damage Response
The signaling pathways initiated by PARP1 and PARP2, while converging on the recruitment of repair factors, are initiated by distinct DNA lesion recognition and involve different downstream amplifications.
Experimental Protocols
A variety of assays are employed to dissect the functions of PARP1 and PARP2. Below are detailed methodologies for two key experimental approaches.
Protocol 1: In Vitro PARP Enzymatic Activity Assay (Chemiluminescent)
This assay measures the enzymatic activity of PARP1 or PARP2 by quantifying the amount of poly(ADP-ribose) (PAR) produced.
Materials:
-
Purified recombinant human PARP1 or PARP2 enzyme.
-
Histone-coated 96-well plates.
-
Biotinylated NAD+.
-
Activated DNA (e.g., nicked plasmid DNA).
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2).
-
Streptavidin-HRP (Horse Radish Peroxidase).
-
Chemiluminescent HRP substrate.
-
Stop buffer (e.g., 30% acetic acid).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Luminometer.
Methodology:
-
Plate Preparation: Use pre-coated histone plates or coat clear 96-well plates with histones overnight at 4°C. Wash plates three times with wash buffer.
-
Reaction Setup: In each well, add 50 µL of a reaction mixture containing PARP assay buffer, activated DNA, biotinylated NAD+, and the purified PARP enzyme (PARP1 or PARP2). For inhibitor studies, pre-incubate the enzyme with the inhibitor for 15 minutes before adding the other reaction components.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the PARylation reaction to occur.
-
Stopping the Reaction: Add 50 µL of stop buffer to each well.
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP diluted in wash buffer to each well and incubate for 30 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of chemiluminescent HRP substrate to each well.
-
-
Data Acquisition: Immediately measure the chemiluminescence using a luminometer. The signal intensity is proportional to the amount of biotinylated PAR attached to the histones, reflecting the enzymatic activity of the PARP enzyme.
Protocol 2: Fluorescence Polarization (FP) Assay for PARP Trapping
This biochemical assay quantitatively measures the ability of an inhibitor to "trap" PARP1 or PARP2 on a DNA substrate.
References
- 1. e-century.us [e-century.us]
- 2. Frontiers | The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response [frontiersin.org]
- 3. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling [mdpi.com]
- 5. PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single molecule detection of PARP1 and PARP2 interaction with DNA strand breaks and their poly(ADP-ribosyl)ation using high-resolution AFM imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Validation of ADP-ribosylation Substrates
For researchers, scientists, and drug development professionals, the accurate identification and validation of protein ADP-ribosylation (ADPr) is critical for advancing our understanding of its role in cellular processes and for the development of targeted therapeutics. This guide provides a comprehensive comparison of orthogonal methods for validating ADPr substrates, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
ADP-ribosylation is a dynamic post-translational modification involved in a myriad of cellular functions, including DNA repair, signal transduction, and chromatin remodeling.[1][2] The transient and often low-abundance nature of this modification presents significant challenges for its detection and validation.[3] Therefore, employing a multi-pronged, orthogonal approach is essential to confidently identify true substrates and their sites of modification.
This guide explores four principal orthogonal methodologies:
-
Antibody-Based Methods: Leveraging antibodies that specifically recognize mono-ADP-ribose (MAR) or poly-ADP-ribose (PAR) chains.
-
Mass Spectrometry (MS): A powerful tool for the direct identification of ADPr sites on proteins.[3]
-
Affinity-Based Enrichment: Utilizing recombinant proteins with specific ADP-ribose binding domains to isolate ADP-ribosylated proteins.[4]
-
Biochemical Assays: In vitro and cellular assays to measure enzyme activity and target engagement.
Comparative Analysis of Validation Methods
The selection of an appropriate validation method depends on the specific research question, available resources, and the nature of the ADP-ribosylation being investigated (mono- vs. poly-ADP-ribosylation). The following table summarizes the key performance characteristics of each approach.
| Method | Principle | Advantages | Disadvantages | Throughput | Quantitative? |
| Western Blotting | Immunodetection of ADP-ribosylated proteins using specific antibodies. | Relatively simple and widely accessible. Good for confirming the presence of ADPr on a known protein. | Can be semi-quantitative at best. Antibody specificity can be a concern. Does not identify the modification site. | Low to Medium | Semi-quantitative |
| Immunofluorescence | Visualization of ADP-ribosylation within cells using specific antibodies. | Provides spatial information about ADPr localization. | As with Western blotting, antibody specificity is crucial. Quantification can be challenging. | Low to Medium | Semi-quantitative |
| Mass Spectrometry (LC-MS/MS) | Identification of the precise mass shift caused by ADP-ribosylation on a peptide. | Unambiguously identifies the modification site. Can be highly quantitative. | Technically demanding and requires specialized equipment and expertise. Data analysis can be complex. | Low to Medium | Yes |
| Affinity Purification | Enrichment of ADP-ribosylated proteins using ADP-ribose binding domains (e.g., Af1521 macrodomain). | Allows for the enrichment of low-abundance ADP-ribosylated proteins for subsequent analysis (e.g., by MS). | The binding affinity of the reagent can vary, and it may not capture all types of ADPr linkages. | Medium | No (unless coupled with quantitative MS) |
| In Vitro PARP Activity Assays | Measurement of the enzymatic activity of PARPs in a controlled in vitro setting. | Allows for the screening of PARP inhibitors and the characterization of enzyme kinetics. | Does not provide information about cellular context or substrate specificity in vivo. | High | Yes |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells. | Confirms target engagement in a cellular environment. | Indirect measure of binding. Requires a specific antibody for the target protein. | Medium | No |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate their implementation in your research.
Western Blotting for ADP-ribosylation
This protocol outlines the general steps for detecting ADP-ribosylated proteins by Western blot.
1. Sample Preparation:
- Lyse cells in RIPA buffer supplemented with protease and PARP inhibitors (e.g., Olaparib) to preserve the ADP-ribose modification.
- Determine protein concentration using a standard method (e.g., BCA assay).
2. SDS-PAGE and Transfer:
- Separate 20-50 µg of protein lysate on an SDS-PAGE gel.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for mono- or poly-ADP-ribose overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Affinity Purification of ADP-ribosylated Proteins using Af1521 Macrodomain
This protocol describes the enrichment of ADP-ribosylated proteins from cell lysates.
1. Lysate Preparation:
- Lyse cells in a non-denaturing lysis buffer containing protease and PARP inhibitors.
- Clarify the lysate by centrifugation.
2. Affinity Resin Preparation:
- Couple recombinant GST-tagged Af1521 macrodomain to glutathione-agarose beads.
3. Enrichment:
- Incubate the cell lysate with the Af1521-coupled beads for 2-4 hours at 4°C with gentle rotation.
- Wash the beads extensively with lysis buffer to remove non-specific binders.
4. Elution:
- Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
5. Downstream Analysis:
- Analyze the eluted proteins by Western blotting or mass spectrometry.
Mass Spectrometry Workflow for ADP-ribosylation Site Identification
This workflow provides a general overview of the steps involved in identifying ADPr sites by LC-MS/MS.
1. Protein Digestion:
- Excise the protein band of interest from a Coomassie-stained gel or use in-solution digestion of the enriched protein sample.
- Perform in-gel or in-solution digestion with trypsin.
2. Peptide Enrichment (Optional but Recommended):
- Enrich for ADP-ribosylated peptides using affinity chromatography with materials like the Af1521 macrodomain.
3. LC-MS/MS Analysis:
- Analyze the peptide mixture using a high-resolution mass spectrometer.
- Employ fragmentation methods such as Higher-energy Collisional Dissociation (HCD) and Electron Transfer Dissociation (ETD) to obtain peptide sequence and modification site information.
4. Data Analysis:
- Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database to identify peptides with the characteristic mass shift of ADP-ribose (541.06 Da).
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways involving ADP-ribosylation.
Figure 1. A logical workflow for the orthogonal validation of ADP-ribosylation substrates.
Figure 2. A simplified signaling pathway of the DNA damage response involving PARP1 activation and PAR synthesis.
Figure 3. The role of Tankyrase-mediated ADP-ribosylation in the Wnt/β-catenin signaling pathway.
Conclusion
The validation of ADP-ribosylation substrates is a complex but crucial endeavor. A single method is rarely sufficient to provide conclusive evidence. By employing a combination of orthogonal approaches as outlined in this guide—from antibody-based detection to mass spectrometry and functional biochemical assays—researchers can build a robust case for the genuine ADP-ribosylation of a protein. This comprehensive validation is paramount for accurately defining the ever-expanding landscape of the ADP-ribosylome and for the successful development of novel therapeutics targeting this important post-translational modification.
References
Navigating the Specificity of Adprp Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a highly specific antibody is paramount to the success of experimental outcomes. This guide provides a comparative analysis of commercially available antibodies targeting ADP-ribosyltransferase 1 (Adprp), also known as PARP1. We delve into their cross-reactivity with other PARP family members, presenting available validation data to facilitate informed antibody selection.
The ADP-ribosyltransferase (ART) superfamily, and particularly the poly(ADP-ribose) polymerase (PARP) family, comprises a group of structurally related enzymes with crucial roles in cellular processes such as DNA repair, genomic stability, and apoptosis.[1] Given the high degree of homology among PARP family members, especially within the catalytic domain, the potential for antibody cross-reactivity is a significant concern for researchers. An antibody raised against PARP1 may inadvertently bind to other PARP isoforms, leading to ambiguous and unreliable experimental results.
This guide aims to provide a clear comparison of this compound/PARP1 antibodies from various suppliers, with a focus on their specificity as determined by experimental validation.
Comparative Analysis of this compound (PARP1) Antibody Specificity
The following table summarizes the specificity and validation of several commercially available this compound (PARP1) antibodies. The gold standard for antibody specificity validation is the use of knockout (KO) cell lines, where the absence of the target protein should result in no signal.[2][3] While direct quantitative cross-reactivity data against a panel of PARP family members is not always provided by manufacturers, KO validation serves as a strong indicator of an antibody's specificity.
| Antibody (Clone/Catalog No.) | Supplier | Host | Applications | Specificity Statement / Validation Data | Cross-Reactivity Information |
| PARP1 Monoclonal Antibody (F-2) | Santa Cruz Biotechnology | Mouse | WB, IP, IF, IHC(P), ELISA | Recommended for detection of full-length PARP-1 and its C-terminal cleavage product.[4] | Specificity for PARP1 is suggested, but cross-reactivity with other PARP family members is not explicitly detailed in the provided information. Researchers are advised to consult the datasheet and cited publications. |
| Anti-PARP1 antibody (ab227244) | Abcam | Rabbit | WB, IP, IHC-P, ICC/IF, ChIP | Validated in Human, Mouse, and Rat samples.[5] | While the datasheet indicates specificity for PARP1, comprehensive data on cross-reactivity with other PARP family members is not provided. Independent validation is recommended. |
| PARP1 Rabbit Monoclonal Antibody (CAB19596) | Assay Genie | Rabbit | WB, IP, IF | KO Validated . Binds specifically to PARP protein. | The KO validation provides strong evidence for specificity towards PARP1. The lack of signal in the KO cells suggests minimal cross-reactivity with other proteins. |
| Cleaved PARP1 p25 Rabbit Monoclonal Antibody (CAB19612) | Assay Genie | Rabbit | WB | KO Validated . Specifically targets the cleaved p25 fragment of PARP1, a marker of apoptosis. | KO validation confirms specificity for the cleaved form of PARP1. |
| Human PARP1 knockout HEK-293T cell line (ab266598) | Abcam | Provides a reliable negative control for validating PARP1 antibody specificity. | Not an antibody, but a crucial tool for assessing the cross-reactivity of other antibodies. | ||
| PARP1 Monoclonal Antibody (123) (436400) | Thermo Fisher Scientific | Mouse | WB, IHC(P), ICC/IF, Flow, IP, RIP | Knockdown validated using PARP-specific siRNA. | siRNA knockdown validation demonstrates a significant reduction in signal, indicating specificity for PARP1. |
Note: This table is based on publicly available information from product datasheets and may not be exhaustive. Researchers are strongly encouraged to review the most current datasheets and relevant publications before making a purchase.
Experimental Protocols for Antibody Validation
To ensure the specificity and reliability of an this compound (PARP1) antibody, rigorous experimental validation is essential. Below are detailed protocols for Western Blotting and Immunoprecipitation, two common applications for which these antibodies are used.
Western Blotting Protocol for this compound (PARP1)
This protocol is a standard procedure for detecting PARP1 in cell lysates.
-
Cell Lysis and Protein Quantification:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Load samples onto a 4-12% gradient or a 10% polyacrylamide gel.
-
Separate proteins by gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Membrane Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP1 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Immunoprecipitation Protocol for this compound (PARP1)
This protocol describes the enrichment of PARP1 from cell lysates.
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blotting protocol.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose (B213101) beads to the cell lysate and incubate for 10 minutes at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary anti-PARP1 antibody to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove unbound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western Blotting as described above.
-
Visualizing Experimental Workflows
To further clarify the experimental processes involved in antibody validation, the following diagrams illustrate the workflows for Western Blotting and Immunoprecipitation.
Conclusion
The specificity of an this compound (PARP1) antibody is a critical factor for obtaining reliable and reproducible data. While many commercial antibodies are available, their degree of validation against other PARP family members varies. This guide highlights the importance of seeking out antibodies that have been validated using stringent methods such as knockout cell lines. By carefully evaluating the available data and, when necessary, performing in-house validation, researchers can confidently select an this compound antibody that is fit for their specific application, ultimately contributing to the robustness and integrity of their research findings.
References
- 1. cusabio.com [cusabio.com]
- 2. benchchem.com [benchchem.com]
- 3. A Knockout of Poly(ADP-Ribose) Polymerase 1 in a Human Cell Line: An Influence on Base Excision Repair Reactions in Cellular Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Anti-PARP1 antibody (ab227244) | Abcam [abcam.com]
Comparative analysis of Adprp activity in different cell lines
An Objective Comparison of Poly (ADP-ribose) Polymerase (PARP) Activity Across Diverse Cell Lines
For researchers and professionals in drug development, understanding the nuances of Poly (ADP-ribose) polymerase (PARP) activity across different cell lines is critical. PARPs are a family of enzymes integral to cellular processes like DNA repair, genomic stability, and programmed cell death.[1] The efficacy of PARP inhibitors, a promising class of anticancer drugs, can be highly dependent on the basal enzymatic activity and expression levels within specific cancer cells. This guide provides a comparative analysis of PARP activity, supported by experimental data and detailed protocols, to inform cell line selection and experimental design.
Data Presentation: Comparative PARP Activity and Expression
Significant variability in basal PARP1 activity has been observed across different cancer cell lines, a factor that does not always correlate with PARP1 protein expression levels.[2][3] This highlights the importance of direct activity measurement rather than relying solely on protein expression data.
Table 1: Basal PARP1 Activity in a Panel of Breast Cancer Cell Lines
| Cell Line | PARP Activity (Relative Units) | Classification |
| MCF7 | High | High Activity |
| KPL-1 | High | High Activity |
| ZR7530 | High | High Activity |
| T47D | Low | Low Activity |
| SKBR3 | Low | Low Activity |
| Hs578T | Low | Low Activity |
| (Data summarized from a study that found up to a 60-fold variation in total PARP activity across these lines, measured by a bead-based capture assay in cell lysates without induced DNA damage)[2]. |
Table 2: PARP Activity and Protein Expression in Various Human Cancer Cell Lines
| Cell Line | PARP Activity (pmol PAR / 10⁶ cells) | PARP-1 Protein (ng / µg total protein) |
| HS-5 | 2,460 (Lowest) | 2.0 (Lowest) |
| NGP | 85,750 (Highest) | Not Reported |
| ML-1 | Not Reported | 7.1 (Highest) |
| Mean (19 cell lines) | 28,343 | 4.3 |
| Normal Lymphocytes | ~630 | ~0.19 |
| (Data from a study of 19 solid and hematological cancer cell lines, showing a wide variation (CV=103%) in activity. The mean activity in cancer cells was 45-fold higher than in normal human lymphocytes)[3]. |
Table 3: Cellular IC₅₀ Values of PARP Inhibitors in HEK293 Cells
| PARP Inhibitor | IC₅₀ (µM) |
| Olaparib | 0.013 |
| AZD5305 | 0.0024 |
| Talazoparib | 0.0016 |
| (Data reflects a dose-dependent reduction in cellular PARylation in HEK293 cells after DNA damage induction and treatment with a PARG inhibitor). |
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of PARP1 in the DNA damage response and a typical workflow for measuring its activity.
Caption: PARP1 activation pathway in response to DNA single-strand breaks.
Caption: General workflow for a colorimetric PARP activity assay.
Experimental Protocols
Accurate measurement of PARP activity is fundamental to comparative studies. Below are detailed methodologies for key experiments.
Colorimetric PARP Activity Assay
This assay quantifies PARP activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate.
Principle: Activated PARP enzymes in the cell lysate utilize biotinylated NAD+ as a substrate to poly(ADP-ribosyl)ate histone proteins. The incorporated biotin (B1667282) is then detected using streptavidin conjugated to horseradish peroxidase (Strep-HRP), which catalyzes a color-producing reaction with a substrate like TMB. The intensity of the color is directly proportional to PARP activity.
Methodology:
-
Plate Preparation: Coat the wells of a 96-well microplate with histone H1 and incubate overnight at 4°C. Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Reagent Preparation:
-
Prepare cell lysates from the desired cell lines grown under standard, non-stressed conditions. Quantify total protein concentration using a BCA assay.
-
Prepare a reaction mixture containing activated DNA (to stimulate PARP activity) and the PARP enzyme source (cell lysate).
-
Prepare a solution of biotinylated NAD+.
-
-
Assay Procedure:
-
Add 25 µL of the cell lysate (normalized for total protein content) to the appropriate wells.
-
To initiate the reaction, add 50 µL of the biotinylated NAD+ solution to each well.
-
Incubate the plate at room temperature for 60 minutes to allow the PARP reaction to occur.
-
After incubation, wash the plate three times with Wash Buffer to remove unbound reagents.
-
-
Detection:
-
Add 100 µL of diluted Strep-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of TMB Substrate and incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stop the reaction by adding 100 µL of Stop Solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
PARP activity can be expressed relative to the total protein concentration in the lysate.
-
Western Blot for PARP-1 Protein Expression
This method determines the relative amount of PARP-1 protein in different cell lines.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with an antibody specific to PARP-1. A secondary antibody conjugated to an enzyme (like HRP) allows for detection via chemiluminescence.
Methodology:
-
Lysate Preparation: Harvest cultured cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of total protein (e.g., 20-30 µg) from each cell line on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP-1 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG at a 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane four times for 15 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the PARP-1 signal to a loading control protein (e.g., β-actin or GAPDH) to compare expression levels across cell lines.
References
Unraveling Functional Redundancy: A Comparative Guide to ADPRH and Associated ADP-Ribosylhydrolases
For researchers, scientists, and drug development professionals, understanding the nuances of enzymatic function is paramount. In the intricate world of post-translational modifications, the removal of ADP-ribosylation is a critical cellular process. This guide provides a detailed comparison of ADP-ribosyl-acceptor hydrolase (ADPRH), also known as ARH1, and its functional relationship with other key ADP-ribosylhydrolases, particularly ARH3. While not exhibiting true functional redundancy, these enzymes display a fascinating division of labor in maintaining cellular homeostasis, especially in the context of DNA damage response.
At a Glance: ADPRH (ARH1) vs. ARH3
ADP-ribosylation is a reversible process orchestrated by "writer" enzymes (PARPs) that add ADP-ribose moieties to proteins, and "eraser" enzymes (hydrolases) that remove them. ADPRH and ARH3 are two prominent members of the ADP-ribosyl-acceptor hydrolase (ARH) family of erasers. Their primary distinction lies in their substrate specificity, targeting different amino acid residues for de-ADP-ribosylation.
| Feature | ADPRH (ARH1) | ARH3 |
| Primary Substrate | Mono-ADP-ribosyl-arginine | Mono-ADP-ribosyl-serine |
| Other Substrates | Poly(ADP-ribose) (low activity), O-acetyl-ADP-ribose (low activity) | Poly(ADP-ribose), O-acetyl-ADP-ribose |
| Cellular Localization | Cytoplasm, Mitochondria, Nucleus | Cytoplasm, Mitochondria, Nucleus |
| Primary Role | Reversal of arginine ADP-ribosylation, potentially tumor suppression.[1] | Reversal of serine ADP-ribosylation, PAR degradation in response to oxidative stress.[1] |
| Catalytic Metal Ion | Mg²⁺ | Mg²⁺ |
Delving Deeper: A Tale of Two Hydrolases
While both ADPRH and ARH3 belong to the same family and share structural similarities, their functional roles are largely distinct and complementary, rather than redundant.
ADPRH (ARH1): The Arginine Specialist
ADPRH is the primary enzyme responsible for hydrolyzing the N-glycosidic bond between ADP-ribose and arginine residues on proteins.[1] This modification is often induced by certain bacterial toxins and is also implicated in endogenous cellular processes. Knockout studies in mice have suggested a role for ADPRH in tumor suppression.[1] While it can act on other substrates like poly(ADP-ribose) and O-acetyl-ADP-ribose, its activity on these is significantly lower than that of ARH3.[2]
ARH3: The Serine and Poly(ADP-ribose) Hydrolase
ARH3 has a broader substrate profile. Its most critical role is the removal of ADP-ribose from serine residues, a modification that is particularly abundant during the DNA damage response. ARH3 is also capable of hydrolyzing the ribose-ribose bonds in poly(ADP-ribose) chains, although it is less efficient at this than the primary PAR-degrading enzyme, PARG. Additionally, ARH3 can hydrolyze O-acetyl-ADP-ribose, a byproduct of sirtuin deacetylase activity. The involvement of ARH3 in degrading PAR is crucial for preventing a form of programmed cell death called parthanatos, which is triggered by excessive PAR accumulation under conditions of severe oxidative stress.
Signaling Pathways and Experimental Workflows
The interplay between PARP enzymes and ADP-ribosylhydrolases is central to the DNA damage response. The following diagrams illustrate the core signaling pathway and a general workflow for assessing hydrolase activity.
Quantitative Comparison of Enzymatic Activity
| Substrate | ADPRH (ARH1) Activity | ARH3 Activity |
| Mono-ADP-ribosyl-arginine | High | Very Low / Negligible |
| Mono-ADP-ribosyl-serine | Not a primary substrate | High |
| Poly(ADP-ribose) (PAR) | Low (<1% of ARH3 activity) | Moderate (lower than PARG) |
| O-acetyl-ADP-ribose | Low (<1% of ARH3 activity) | High |
These data clearly indicate that while there is some substrate overlap, the catalytic efficiencies of the two enzymes are vastly different for these shared substrates, reinforcing their specialized roles.
Experimental Protocols
Distinguishing the activities of ADPRH and ARH3 is crucial for studying their individual contributions to cellular processes. Below are outlines of experimental protocols that can be adapted for this purpose.
In Vitro Hydrolase Assay using Radiolabeled NAD+
This method is a classic approach to measure the removal of ADP-ribose from a substrate.
1. Preparation of Radiolabeled Substrate:
-
Incubate the protein or peptide substrate with a specific ADP-ribosyltransferase (e.g., an ART for arginine modification or a PARP/HPF1 complex for serine modification) in the presence of [³²P]-NAD⁺.
-
Purify the radiolabeled substrate to remove unincorporated [³²P]-NAD⁺ and the transferase enzyme.
2. Hydrolase Reaction:
-
Incubate the purified [³²P]-ADP-ribosylated substrate with purified recombinant ADPRH or ARH3 in an appropriate reaction buffer (typically containing Tris-HCl, MgCl₂, and DTT).
-
Reactions are carried out at 37°C for a defined period (e.g., 30 minutes).
3. Detection and Quantification:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the radiolabeled substrate using autoradiography or phosphorimaging.
-
The decrease in the radioactive signal on the substrate corresponds to the hydrolase activity.
HPLC-Based Activity Assay
This method offers a non-radioactive alternative for quantifying hydrolase activity by measuring the release of ADP-ribose.
1. Hydrolase Reaction:
-
Perform the hydrolase reaction as described above, but with a non-radiolabeled ADP-ribosylated substrate.
2. Sample Preparation:
-
Stop the reaction by acid precipitation (e.g., with perchloric acid) to denature the enzyme and substrate.
-
Centrifuge to pellet the protein and collect the supernatant containing the released ADP-ribose.
3. HPLC Analysis:
-
Inject the supernatant onto a reverse-phase HPLC column (e.g., a C18 column).
-
Elute with a suitable buffer system (e.g., a phosphate (B84403) buffer with an acetonitrile (B52724) gradient).
-
Detect the released ADP-ribose by its UV absorbance at 254 nm.
-
Quantify the amount of released ADP-ribose by comparing the peak area to a standard curve of known ADP-ribose concentrations.
Measuring Hydrolase Activity in Cell Lysates
To assess the activity of endogenous ADPRH and ARH3, specific substrates can be used with cell lysates.
1. Preparation of Cell Lysates:
-
Lyse cells in a buffer that preserves enzyme activity and contains protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
2. Selective Hydrolase Assay:
-
To measure ADPRH activity, incubate the cell lysate with a substrate specifically ADP-ribosylated on arginine.
-
To measure ARH3 activity, use a substrate ADP-ribosylated on serine.
-
The detection of released ADP-ribose can be performed using either the radiolabeling or HPLC method described above.
Note: It is important to consider the presence of other hydrolases in the cell lysate that might interfere with the assay. The use of specific inhibitors or lysates from knockout cell lines can help to dissect the specific contributions of ADPRH and ARH3.
Conclusion
The concept of functional redundancy between ADPRH (ARH1) and ARH3 is not supported by the current body of evidence. Instead, these enzymes demonstrate a clear division of labor based on substrate specificity, with ADPRH primarily targeting ADP-ribosylated arginine and ARH3 acting on ADP-ribosylated serine and poly(ADP-ribose). This complementary action is essential for the precise regulation of ADP-ribosylation signaling in fundamental cellular processes, most notably the DNA damage response. For researchers in drug development, targeting these enzymes individually may offer therapeutic avenues for diseases where specific ADP-ribosylation pathways are dysregulated. The experimental protocols outlined in this guide provide a foundation for further investigation into the distinct and vital roles of these ADP-ribosylhydrolases.
References
In Vivo Validation of PARP1's Role in a BRCA-Deficient Cancer Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the role of Poly(ADP-ribose) polymerase 1 (PARP1) in a BRCA-deficient cancer model. It includes quantitative data from preclinical in vivo studies, detailed experimental methodologies, and visualizations of the key signaling pathway and experimental workflow. PARP1 is a crucial enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks.[1][2] In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for the homologous recombination (HR) pathway of double-strand break repair, the inhibition of PARP1 leads to synthetic lethality, making it a key therapeutic target.[3][4][5]
Comparative Analysis of PARP Inhibitors in a BRCA1-Mutated Xenograft Model
This section summarizes the in vivo efficacy of a novel PARP1 inhibitor, Compound 56, compared to the clinically approved drug Olaparib in a BRCA1-mutated xenograft mouse model. The data is derived from a study by Miao et al. (2017).
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) at Day 21 | Body Weight Change (%) |
| Vehicle Control | - | Oral | 0 | 1500 | ~0 |
| Olaparib | 30 mg/kg/day | Oral | 56.3 | ~650 | ~0 |
| Compound 56 | 30 mg/kg/day | Oral | 96.6 | ~50 | ~0 |
Data sourced from: [3]
The data clearly indicates the superior tumor growth inhibition of Compound 56 compared to Olaparib at the same dosage in this preclinical model.
Experimental Protocols
BRCA1-Mutated Xenograft Model
A detailed methodology for establishing and utilizing a BRCA1-mutated xenograft model for testing PARP inhibitor efficacy is outlined below.
1. Cell Line:
-
Cell Type: Capan-1 (human pancreatic cancer cell line with a BRCA1 mutation).
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Species: Female BALB/c nude mice, 6-8 weeks old.
-
Acclimatization: Mice are acclimatized for one week before the experiment.
3. Tumor Implantation:
-
Capan-1 cells (5 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.
4. Treatment Protocol:
-
Tumor Growth: Tumors are allowed to grow to a volume of 100-150 mm³.
-
Randomization: Mice are randomly assigned to treatment and control groups (n=6-8 mice per group).
-
Drug Administration:
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).
-
Olaparib (30 mg/kg/day).
-
Compound 56 (30 mg/kg/day).
-
-
Route of Administration: Oral gavage.
-
Treatment Duration: 21 consecutive days.
5. Efficacy Evaluation:
-
Tumor Volume Measurement: Tumor size is measured every 3 days using a caliper, and volume is calculated using the formula: (length × width²) / 2.
-
Body Weight Monitoring: Body weight is measured every 3 days as an indicator of toxicity.
-
Endpoint: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.
-
Tumor Growth Inhibition (TGI): TGI is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP1 signaling pathway in the context of DNA repair and the experimental workflow for in vivo validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of novel inhibitors of poly(ADP-ribose) polymerase-1 and the DNA-dependent protein kinase on enzyme activities and DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of potent 2,4-difluoro-linker poly(ADP-ribose) polymerase 1 inhibitors with enhanced water solubility and in vivo anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-NAD-Like poly(ADP-Ribose) Polymerase-1 Inhibitors effectively Eliminate Cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
A Comparative Analysis of the Kinetic Parameters of ADPRP Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic parameters of key ADP-ribosyltransferase (ADPRP), more commonly known as Poly(ADP-ribose) polymerase (PARP), isoforms. Understanding the catalytic efficiencies of these enzymes is crucial for the development of specific inhibitors and for elucidating their roles in various cellular processes. This document summarizes quantitative kinetic data, details relevant experimental methodologies, and provides visual representations of key signaling pathways and experimental workflows.
Data Presentation: Kinetic Parameters of PARP Isoforms
The catalytic efficiency of PARP isoforms varies significantly, reflecting their distinct biological roles. Below is a summary of reported kinetic parameters for PARP1, PARP2, and Tankyrase-1. It is important to note that these values can vary between studies due to different experimental conditions, such as the nature of the DNA damage stimulus or the acceptor protein used.
| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Source |
| PARP1 | NAD+ | 212.9 | 26.0 | 0.122 | [1] |
| PARP1 | NAD+ | 50 | - | - | [2] |
| PARP2 | NAD+ | - | - | Lower than PARP1 | [3] |
| Tankyrase-1 | NAD+ | - | - | Lower than PARP1 and PARP2 | [3] |
Note: The provided kcat for PARP1 refers to its auto-PARylation activity. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.[3] While specific values for PARP2 and Tankyrase-1 were not found in a directly comparable format, it is established that PARP1 has the highest catalytic efficiency of the three for NAD+, followed by PARP2, and then Tankyrase-1.[3] PARP1 is responsible for the majority (85-90%) of cellular poly-ADP-ribosylation in response to DNA damage.[4]
Signaling Pathways
PARP isoforms are integral components of distinct cellular signaling pathways. PARP1 and PARP2 are primarily involved in the DNA damage response, while Tankyrases play a key role in the Wnt/β-catenin signaling pathway.
Experimental Protocols
The determination of kinetic parameters for PARP enzymes typically involves an in vitro activity assay. Both colorimetric and fluorescence-based methods are commonly employed. Below is a generalized protocol for a fluorescence-based assay.
Experimental Workflow: Fluorescence-Based PARP Kinetic Assay
References
- 1. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific and shared biological functions of PARP2 – is PARP2 really a lil’ brother of PARP1? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1 catalytic variants reveal branching and chain length-specific functions of poly(ADP-ribose) in cellular physiology and stress response - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Adenosine-5'-O-diphosphoribose phosphate (ADPRP)
For laboratory professionals, including researchers, scientists, and drug development experts, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Adenosine-5'-O-diphosphoribose phosphate (B84403) (ADPRP), a substance often utilized in biochemical research.
Quantitative Data Summary
Based on the safety data for closely related adenosine (B11128) compounds, this compound is not classified as a highly hazardous substance. However, due to the lack of specific data for this compound, it is recommended to handle it as a chemical waste product and not dispose of it in regular trash or down the drain.
| Parameter | Guideline | Citation |
| Hazard Classification | Not definitively classified, but may cause skin and eye irritation. Treat as chemical waste. | [1] |
| Solid Waste Disposal | Collect in a designated, labeled, and sealed container for chemical waste. | |
| Aqueous Solution Disposal | Collect in a labeled, sealed container. Do not pour down the drain. | |
| Personal Protective Equipment (PPE) | Lab coat, safety glasses, and chemical-resistant gloves. | [2] |
Experimental Protocols for Disposal
The following step-by-step procedures are based on best practices for the disposal of laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Disposal of Solid this compound Waste:
-
Waste Collection: Collect solid this compound waste, including any contaminated items like weighing paper or pipette tips, in a designated and clearly labeled waste container.
-
Container Labeling: The container should be labeled as "Chemical Waste" and include the full chemical name: "Adenosine-5'-O-diphosphoribose phosphate."
-
Storage: Store the sealed waste container in a designated and secure area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.
Disposal of Aqueous this compound Solutions:
-
Waste Collection: Collect all aqueous solutions containing this compound in a dedicated, leak-proof container.
-
Container Labeling: Clearly label the container with "Chemical Waste," the full chemical name, and the approximate concentration of this compound.
-
Storage: Ensure the container is tightly sealed and stored in a designated secondary containment bin in a secure area.
-
Disposal: Dispose of the liquid waste through your institution's hazardous waste program. Do not dispose of it down the sanitary sewer.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disclaimer: The information provided here is a general guide and should not replace specific institutional or regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.
References
Personal protective equipment for handling Adprp
Essential Safety and Handling of Adprp
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory materials is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, encompassing both the enzyme ADP-ribose pyrophosphatase and the chemical Adenosine-5'-O-diphosphoribose phosphate (B84403). Adherence to these protocols is critical for personal safety and maintaining a secure research environment.
Understanding the Forms of this compound
It is crucial to distinguish between the two primary forms of this compound, as their handling requirements differ:
-
ADP-ribose pyrophosphatase: An enzyme (a protein) that catalyzes the conversion of ADP-ribose to AMP and D-ribose 5-phosphate.[1] While not typically classified as hazardous, it should be handled with standard laboratory precautions for biological materials.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling both forms of this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Chemical) | Safety glasses with side shields or chemical splash goggles | Chemical-resistant nitrile gloves (double-gloving recommended) | Laboratory coat | N95 or higher-rated respirator |
| Solution Preparation and Handling (Chemical) | Chemical splash goggles | Chemical-resistant nitrile gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Handling of Enzyme Solution | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Spill Cleanup (Solid Chemical) | Chemical splash goggles | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | N95 or higher-rated respirator |
| Spill Cleanup (Liquid Chemical/Enzyme) | Chemical splash goggles | Chemical-resistant nitrile gloves | Laboratory coat | Not generally required |
Operational Plans: Handling and Storage
Proper operational procedures are critical to minimize exposure and maintain the integrity of the substance.
Handling Adenosine-5'-O-diphosphoribose phosphate (Chemical)
-
Preparation: Before handling, ensure all required PPE is correctly donned. The work area, preferably within a certified chemical fume hood, should be prepared by covering the bench with absorbent, disposable liners. An operational eyewash station and safety shower must be readily accessible.
-
Weighing: To prevent the generation of dust, use an anti-static weighing dish and handle the solid material with care.
-
Dissolving: Add the solid to the solvent slowly and deliberately. If sonication is necessary, ensure the vessel is securely capped.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water. Decontaminate the work area and any equipment used.
Handling ADP-ribose pyrophosphatase (Enzyme)
-
Preparation: Work in a clean, designated area. Standard laboratory PPE, including a lab coat, safety glasses, and gloves, should be worn.
-
Handling: Use calibrated pipettes for transferring the enzyme solution. Avoid creating aerosols.
-
Post-Handling: After use, decontaminate the work area with a suitable laboratory disinfectant. Wash hands thoroughly.
Storage
-
Adenosine-5'-O-diphosphoribose phosphate: Store in a tightly sealed container in a cool, dry, and dark place. It is incompatible with strong acids and oxidizing agents.
-
ADP-ribose pyrophosphatase: Storage conditions may vary. Refer to the manufacturer's instructions, though typically enzymes are stored at low temperatures (e.g., -20°C or -80°C) to maintain activity.
Disposal Plan
All waste containing Adenosine-5'-O-diphosphoribose phosphate should be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as weighing paper, pipette tips, and gloves should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not dispose of down the drain.
-
Enzyme Waste: While the enzyme itself is not typically hazardous, any buffers or other reagents it is mixed with may be. Dispose of in accordance with local regulations for chemical and biological waste.
Experimental Workflow for Handling Chemical this compound
The following diagram outlines the standard workflow for safely handling solid Adenosine-5'-O-diphosphoribose phosphate.
Spill Response Plan
In the event of a spill, immediate and appropriate action is crucial.
Solid Spill (Adenosine-5'-O-diphosphoribose phosphate)
-
Minor Spill: Cover with a dry absorbent material like sand or vermiculite. Carefully sweep the material into a designated waste container, avoiding the creation of dust. Wipe the area with a damp cloth, followed by a laboratory disinfectant.
-
Major Spill: Evacuate the immediate area and restrict access. Trained personnel with appropriate respiratory protection should handle the cleanup using a HEPA-filtered vacuum. Thoroughly decontaminate the area.
Liquid Spill (Chemical or Enzyme Solution)
-
Minor Spill: Cover with an inert absorbent material. Collect the absorbed material into a designated waste container. Wipe the spill area with a laboratory disinfectant.
-
Major Spill: Evacuate the area. If it is safe to do so, ventilate the space. Trained personnel should contain and absorb the spill using chemical spill kits. Thoroughly decontaminate the area.
This guide is intended to provide a foundation for the safe handling of this compound. Always consult your institution's specific safety protocols and the manufacturer's provided information.
References
Featured Recommendations
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